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  • Product: Sarothralin
  • CAS: 96624-40-7

Core Science & Biosynthesis

Foundational

The Architecture of Acylphloroglucinols: A Technical Guide to the Chemical Diversity and Therapeutic Potential of Hypericum Derivatives

Abstract The phloroglucinol derivatives, particularly the Polycyclic Polyprenylated Acylphloroglucinols (PPAPs) found predominantly in the plant genus Hypericum, represent a class of natural products with remarkable stru...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The phloroglucinol derivatives, particularly the Polycyclic Polyprenylated Acylphloroglucinols (PPAPs) found predominantly in the plant genus Hypericum, represent a class of natural products with remarkable structural complexity and significant therapeutic potential. This technical guide provides an in-depth exploration of the chemical architecture of these compounds. We will delve into the classification of phloroglucinol derivatives, their biosynthetic origins, and the sophisticated methodologies employed for their structural elucidation. Furthermore, this guide will highlight the diverse and promising biological activities exhibited by these molecules, including their antimicrobial, cytotoxic, anti-inflammatory, and neuroprotective properties, making them compelling targets for modern drug discovery and development. While the term "Sarothralin" is not widely recognized within scientific literature for a specific phloroglucinol derivative, this guide will focus on the well-characterized and impactful members of this extensive chemical family.

Introduction to Phloroglucinol Derivatives

Phloroglucinol (1,3,5-trihydroxybenzene) serves as the fundamental building block for a vast array of natural products. The genus Hypericum, commonly known as St. John's Wort, is a particularly rich source of complex phloroglucinol derivatives.[1] These compounds are characterized by a phloroglucinol core that is acylated and subsequently prenylated, leading to a diverse range of structures. The subsequent intramolecular cyclizations of the prenyl groups give rise to the intricate polycyclic skeletons that define the PPAP class of molecules.[2][3]

These phytochemicals have garnered significant attention from the scientific community due to their broad spectrum of biological activities.[1] Standardized extracts of Hypericum perforatum, for instance, are commercially available and used to treat mild to moderate depression.[3] The therapeutic effects are attributed to a variety of constituent compounds, including the phloroglucinol derivatives.

This guide will provide a comprehensive overview of the structural diversity, biosynthesis, and biological significance of these compounds, with a focus on the PPAPs.

Structural Diversity of Phloroglucinol Derivatives from Hypericum

The structural diversity of phloroglucinol derivatives isolated from Hypericum species is vast. To date, phytochemical studies have led to the isolation of hundreds of these compounds, which can be broadly categorized as follows:

  • Simple Prenylated Phloroglucinols: These are the basic structures featuring a phloroglucinol core with one or more prenyl or geranyl side chains.

  • Dimeric Acylphloroglucinols: These compounds are formed through the dimerization of two acylphloroglucinol monomers.[4][5]

  • Polycyclic Polyprenylated Acylphloroglucinols (PPAPs): This is the largest and most complex class, characterized by intricate polycyclic ring systems formed from the cyclization of prenyl groups.[6][7] PPAPs themselves are further subdivided based on their core skeletons.[7]

The structural elucidation of these complex molecules relies heavily on a combination of modern spectroscopic techniques.

Methodologies for Structural Elucidation

The determination of the complex, often stereochemically rich, structures of PPAPs is a challenging endeavor that requires a multi-faceted analytical approach.

Experimental Protocol: General Approach for Isolation and Structural Elucidation of PPAPs

  • Extraction: The air-dried and powdered plant material (e.g., aerial parts of a Hypericum species) is exhaustively extracted with a solvent of medium polarity, such as methanol or ethanol, at room temperature. The resulting crude extract is then concentrated under reduced pressure.

  • Fractionation: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity.

  • Chromatographic Purification: Each fraction is subjected to a series of chromatographic techniques to isolate individual compounds. This typically involves:

    • Column Chromatography: Using silica gel or Sephadex LH-20 as the stationary phase with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol) as the mobile phase.

    • High-Performance Liquid Chromatography (HPLC): Often using a reversed-phase column (e.g., C18) with a mobile phase such as methanol-water or acetonitrile-water, for final purification.

  • Structure Determination: The structure of the purified compound is elucidated using a combination of the following spectroscopic methods:

    • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy:

      • 1D NMR (¹H and ¹³C): To identify the types and number of protons and carbons.

      • 2D NMR (COSY, HSQC, HMBC): To establish the connectivity between protons and carbons, and to piece together the carbon skeleton.

      • NOESY/ROESY: To determine the relative stereochemistry of the molecule.

    • X-ray Crystallography: When suitable crystals can be obtained, this technique provides unambiguous determination of the absolute stereochemistry.

Biosynthesis of Polycyclic Polyprenylated Acylphloroglucinols (PPAPs)

The biosynthesis of PPAPs is a fascinating example of a "mixed" biosynthetic pathway, combining elements from both the polyketide and the mevalonate/methylerythritol phosphate (MEP) pathways.[2][3]

The general biosynthetic pathway can be visualized as follows:

PPAP Biosynthesis Phloroglucinol Phloroglucinol Core (Polyketide Pathway) Acylphloroglucinol Acylphloroglucinol Phloroglucinol->Acylphloroglucinol Acylation AcylCoA Acyl-CoA AcylCoA->Acylphloroglucinol Acylation PrenylatedAcyl Prenylated Acylphloroglucinol Acylphloroglucinol->PrenylatedAcyl Prenylation IPP_DMAPP IPP & DMAPP (MVA/MEP Pathway) GPP_FPP GPP / FPP IPP_DMAPP->GPP_FPP Prenyl- transferase GPP_FPP->PrenylatedAcyl Prenylation PPAPs Polycyclic Polyprenylated Acylphloroglucinols (PPAPs) PrenylatedAcyl->PPAPs Intramolecular Cyclization (Oxidative)

Caption: Generalized biosynthetic pathway of PPAPs.

The process begins with the formation of an acylphloroglucinol core. This core is then decorated with prenyl and/or geranyl side chains derived from the isoprenoid pathway. The final, and most structurally diversifying, step involves a series of intramolecular cyclizations, often oxidative, to form the characteristic polycyclic ring systems of the PPAPs.

Biological Activities of Phloroglucinol Derivatives

The complex and diverse structures of phloroglucinol derivatives are mirrored by their wide range of biological activities. These compounds have shown promise in several therapeutic areas.

Compound ClassBiological ActivityReference(s)
Prenylated PhloroglucinolsAntimicrobial, Cytotoxic, Antidepressant-like[1]
Dimeric AcylphloroglucinolsAntimicrobial, Cytotoxic[1]
PPAPsAntidepressant, Antimicrobial, Anti-tumor, Anti-inflammatory, Neuroprotective, Hepatoprotective[1][7][8][9][10]
Antimicrobial Activity

Many phloroglucinol derivatives isolated from Hypericum species have demonstrated significant antimicrobial activity against a panel of pathogenic microorganisms.[2] This makes them interesting candidates for the development of new antimicrobial agents, particularly in the face of rising antibiotic resistance.

Cytotoxic and Anti-tumor Activity

A number of PPAPs have exhibited potent cytotoxic effects against various cancer cell lines.[1] For example, oblongifolin C and guttiferone K have shown significant antineoplastic potential.[1] The mechanisms of action are varied but can include the induction of apoptosis and the inhibition of key signaling pathways involved in cancer progression.

Anti-inflammatory and Antioxidant Activity

Several phloroglucinol derivatives possess anti-inflammatory properties by inhibiting key enzymes in the inflammatory cascade, such as COX-1, COX-2, and 5-LOX.[2] Additionally, some have shown potent antioxidant and radical-scavenging properties.[11]

Antidepressant and Neuroprotective Effects

The use of Hypericum perforatum for depression is well-documented, and PPAPs like hyperforin are believed to contribute to this effect.[2] More recent research has also uncovered the neuroprotective potential of other PPAP derivatives, which have shown the ability to protect neuronal cells from various types of induced injury.[9]

The diverse biological activities of these compounds underscore their importance as lead structures in drug development. The general workflow for screening and identifying lead compounds from natural sources is depicted below.

Drug_Discovery_Workflow A Plant Material (e.g., Hypericum sp.) B Extraction & Fractionation A->B C Bioassay Screening (e.g., cytotoxicity, antimicrobial) B->C D Bioassay-Guided Isolation (Chromatography) C->D Active Fractions E Pure Compounds D->E F Structural Elucidation (NMR, MS, X-ray) E->F G Lead Compound Identification F->G H Lead Optimization (Medicinal Chemistry) G->H I Preclinical & Clinical Development H->I

Caption: Natural product drug discovery workflow.

Conclusion and Future Perspectives

The phloroglucinol derivatives from Hypericum species represent a treasure trove of chemical novelty and biological activity. Their complex, polycyclic architectures have made them challenging and exciting targets for total synthesis, pushing the boundaries of synthetic organic chemistry.[7] The continued exploration of the rich biodiversity of the Hypericum genus is likely to yield new and even more complex members of this family. For drug development professionals, these compounds offer a rich source of validated starting points for the development of new therapeutics to address a range of human diseases, from infectious diseases and cancer to inflammatory and neurological disorders. Future research will likely focus on elucidating the specific molecular targets of these compounds, optimizing their drug-like properties through medicinal chemistry, and advancing the most promising candidates into clinical development.

References

  • Cantrell, C. L., et al. (2016). Phloroglucinol and Terpenoid Derivatives from Hypericum cistifolium and H. galioides (Hypericaceae). Frontiers in Chemistry. Available at: [Link]

  • Nunes, X. P., et al. (2018). Structural diversity and biological activities of phloroglucinol derivatives from Hypericum species. Phytochemistry, 155, 203-232. Available at: [Link]

  • Zhang, Y., et al. (2024). Hyparillums A and B: polycyclic polyprenylated acylphloroglucinols from Hypericum patulum. Chinese Journal of Natural Medicines, 22(3), 273-279. Available at: [Link]

  • Suo, X., et al. (2021). Two new polycyclic polyprenylated acylphloroglucinols derivatives from Hypericum acmosepalum. Natural Product Research, 35(22), 4648-4652. Available at: [Link]

  • Hillwig, M. L., et al. (2013). Identification and biosynthesis of acylphloroglucinols in Hypericum gentianoides. Physiologia Plantarum, 148(3), 323-335. Available at: [Link]

  • Hillwig, M. L., et al. (2013). Identification and biosynthesis of acylphloroglucinols in Hypericum gentianoides. PubMed. Available at: [Link]

  • Quetso, A. A., et al. (2021). Phloroglucinol derivatives from Hypericum species induce in vitro proliferation of cells involved in the wound healing process. Natural Product Research, 35(22), 4648-4652. Available at: [Link]

  • Zhang, Y., et al. (2020). Bioactive polycyclic polyprenylated acylphloroglucinols from Hypericum perforatum. Organic & Biomolecular Chemistry, 18(1), 128-135. Available at: [Link]

  • Li, Y., et al. (2021). [Polycyclic polyprenylated acylphloroglucinols from Hypericum species and their biological activities]. Zhongguo Zhong Yao Za Zhi, 46(19), 4881-4890. Available at: [Link]

  • Liu, Y., et al. (2021). Polycyclic polyprenylated acylphloroglucinol derivatives with neuroprotective effects from Hypericum monogynum. Journal of Asian Natural Products Research, 23(1), 74-82. Available at: [Link]

  • Suo, X., et al. (2021). Four new polyprenylated acylphloroglucinol derivatives from Hypericum beanii. Natural Product Research, 35(22), 4653-4659. Available at: [Link]

  • Heilmann, J., et al. (2003). Studies on the antioxidative activity of phloroglucinol derivatives isolated from Hypericum species. Planta Medica, 69(3), 224-228. Available at: [Link]

  • da Silva, G. D. F., et al. (2018). Structural diversity and biological activities of phloroglucinol derivatives from Hypericum species. ResearchGate. Available at: [Link]

Sources

Exploratory

Biosynthetic Architecture of Filicinic Acid Derivatives and PPAPs in Hypericum

Topic: Biosynthetic Pathway of Filicinic Acid Derivatives (Polyprenylated Acylphloroglucinols) in Hypericum Content Type: Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals Executi...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Biosynthetic Pathway of Filicinic Acid Derivatives (Polyprenylated Acylphloroglucinols) in Hypericum Content Type: Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The genus Hypericum is a metabolic powerhouse, most renowned for producing hyperforin and adhyperforin—compounds belonging to the class of Polycyclic Polyprenylated Acylphloroglucinols (PPAPs).[1][2] While "filicinic acid" is classically associated with fern metabolites (Dryopteris), in Hypericum, this terminology refers to the gem-dimethylcyclohexane-1,3,5-trione structural motif embedded within complex PPAPs or appearing as specific degradation/precursor units in species like H. gentianoides and H. japonicum.

This guide deconstructs the biosynthetic logic of these compounds, moving from the Type III Polyketide Synthase (PKS) assembly of the acylphloroglucinol core to the complex prenylation and oxidative cyclization cascades that lock in the bioactive "filicinic" scaffold.

The Biochemistry of the Acylphloroglucinol Scaffold

The biosynthetic entry point for all filicinic acid derivatives and PPAPs in Hypericum is the formation of the acylphloroglucinol core. Unlike flavonoid biosynthesis which utilizes 4-coumaroyl-CoA, this pathway is initiated by branched-chain acyl-CoA thioesters.

The Role of Type III Polyketide Synthases (PKS)

The obligate precursor for the hyperforin/filicinic class is Phlorisobutyrophenone (PIB) . This is synthesized by Isobutyrophenone Synthase (BUS) , a functionally divergent Type III PKS.

  • Substrate Specificity: BUS selects Isobutyryl-CoA (derived from Valine catabolism) as the starter unit.

  • Condensation Mechanism: The enzyme catalyzes the iterative condensation of one Isobutyryl-CoA with three molecules of Malonyl-CoA .

  • Cyclization: Unlike Chalcone Synthase (CHS), which performs a C6-C1 Claisen cyclization to form a chalcone, BUS performs a C6-C1 Claisen cyclization to yield the fully aromatized phloroglucinol core.

Technical Insight: In H. perforatum, gene expression profiling reveals that HpBUS (or HpPKS1) expression correlates spatially with the accumulation of hyperforins in translucent glands, distinct from the HpPKS2 involved in hypericin (anthrone) biosynthesis in dark glands.

Structural Divergence

In species like H. gentianoides, variations in the starter unit (e.g., 2-methylbutyryl-CoA from Isoleucine) lead to adhyperforin precursors. The "filicinic acid" moiety specifically arises when this phloroglucinol core undergoes gem-dimethylation and oxidation, disrupting the aromaticity to form the cyclohexane-1,3,5-trione system.

Prenylation: The Engine of Structural Diversity

The transformation of the planar phloroglucinol core into a 3D bioactive scaffold is driven by Prenyltransferases (PTs) . This is the rate-limiting stage for the production of filicinic acid derivatives.

The UbiA-Family Prenyltransferases

Recent genomic elucidations have identified membrane-bound PTs belonging to the UbiA superfamily as the key architects of this pathway.

  • First Prenylation: The enzyme attaches a dimethylallyl (DMAPP) or geranyl (GPP) group to the C-3 position of the phloroglucinol ring.

  • Subsequent Prenylations: Hyperforin requires four distinct prenylation events. The enzymes responsible are highly regioselective, directing prenyl groups to C-1 and C-5 positions.

  • Mechanism: These PTs utilize a divalent cation (

    
     or 
    
    
    
    ) to generate a carbocation from the prenyl diphosphate, which then electrophilically attacks the electron-rich phloroglucinol ring.
Formation of the Filicinic Core

For "filicinic acid" derivatives (often dimers like saroaspidin or japonicin), the pathway diverges. The core phloroglucinol is gem-diprenylated or methylated.

  • Gem-dimethylation: This step destroys the aromaticity of the ring, creating the characteristic keto-enol tautomeric system of filicinic acid.

  • Dimerization: In H. japonicum, a methylene bridge (often derived from formaldehyde equivalents or one-carbon metabolism) links a filicinic acid moiety with a phloroglucinol moiety.

Pathway Visualization

The following diagram illustrates the flow from primary metabolism (Valine) to the complex PPAP scaffold.

BiosyntheticPathway Valine L-Valine IsoCoA Isobutyryl-CoA Valine->IsoCoA Catabolism BUS Enzyme: Isobutyrophenone Synthase (BUS) (Type III PKS) IsoCoA->BUS MalCoA 3x Malonyl-CoA MalCoA->BUS PIB Phlorisobutyrophenone (Aromatic Core) BUS->PIB Condensation & Cyclization PTs Enzymes: UbiA Prenyltransferases (Membrane Bound) PIB->PTs MPP Monoprenylated Intermediate PTs->MPP C-3 Prenylation Cyclase Enzyme: Oxidative Cyclases / CYP450 PTs->Cyclase Polyprenylated Core DMAPP DMAPP / GPP DMAPP->PTs MPP->PTs Iterative Prenylation Filicinic Filicinic Acid Derivatives (Gem-dimethylated) Cyclase->Filicinic Oxidation & Tautomerization Hyperforin Hyperforin (PPAP) (Bicyclic [3.3.1] system) Cyclase->Hyperforin Bicyclic Ring Closure

Caption: Figure 1. Biosynthetic logic of Hypericum PPAPs, moving from CoA precursors to the filicinic/hyperforin scaffolds.

Experimental Protocols: Validating the Pathway

To study these pathways, researchers must move beyond simple extraction and utilize transcriptomic-guided gene discovery.

Protocol 4.1: Transcriptome-Based Identification of Biosynthetic Genes

This workflow is designed to identify candidate PKS and PT genes in non-model Hypericum species.

Objective: Isolate full-length cDNA for BUS or PT enzymes from H. perforatum or H. japonicum.

StepProcedureCritical Technical Note
1. Tissue Selection Harvest translucent glands (for hyperforin) or leaf margins. Flash freeze in liquid

.
Causality: Biosynthesis is compartmentalized. Bulk leaf extraction dilutes the signal of biosynthetic mRNA.
2. RNA Isolation Use CTAB-LiCl precipitation method.Commercial silica columns often fail due to high phenolic content in Hypericum which binds RNA.
3. Sequencing Illumina NovaSeq (PE150). Depth > 6 Gb.High depth is required to capture low-abundance transcripts of regulatory enzymes.
4. Assembly Trinity or SPAdes assembly.
5. Mining Local BLASTp using HpPKS1 (GenBank: AAL79808) or HpPT sequences as queries.Filter hits by size (approx. 40-45 kDa for PKS) and active site residues (Cys-His-Asn triad).
Protocol 4.2: Heterologous Expression & Functional Assay

Once a candidate gene is identified, its function must be validated in vitro.

Workflow Visualization:

AssayWorkflow Gene Candidate Gene (cDNA) Vector pET28a / pESC-URA Gene->Vector Host E. coli BL21 / S. cerevisiae Vector->Host Lysate Cell Lysate / Microsomes Host->Lysate Assay Enzyme Assay + Substrates (CoA/DMAPP) Lysate->Assay HPLC HPLC-MS Analysis Assay->HPLC

Caption: Figure 2. Functional characterization workflow for Hypericum biosynthetic enzymes.

Detailed Steps (PKS Assay):

  • Cloning: Clone the candidate PKS into pET28a (N-terminal His-tag).

  • Expression: Transform into E. coli BL21(DE3). Induce with 0.5 mM IPTG at 16°C for 16 hours .

    • Why 16°C? Plant PKS enzymes are prone to inclusion body formation at 37°C. Lower temperature aids proper folding.

  • Purification: Ni-NTA affinity chromatography.

  • Assay Mix:

    • 100 mM Potassium Phosphate buffer (pH 7.0).

    • 50 µM Isobutyryl-CoA (Starter).

    • 100 µM Malonyl-CoA (Extender).

    • 10 µg Purified Enzyme.

  • Detection: Extract with ethyl acetate, dry, dissolve in MeOH, and analyze via LC-MS/MS. Look for the

    
     ion of phlorisobutyrophenone (m/z ~195).
    

Future Directions in Drug Development

The "filicinic" core of Hypericum PPAPs possesses potent biological activities, including:

  • Reuptake Inhibition: Hyperforin inhibits the reuptake of serotonin, norepinephrine, and dopamine.

  • Antibacterial: The lipophilic nature allows membrane disruption of Gram-positive bacteria (MRSA).

  • Anti-inflammatory: Inhibition of 5-LOX and COX-1.

Development Challenge: The extreme instability of the filicinic/PPAP core (sensitive to light and oxidation) hampers drug formulation. Solution: Combinatorial biosynthesis using the enzymes described above (BUS + specific PTs) can generate "unnatural" analogs with improved stability profiles (e.g., replacing the isobutyryl tail with fluorinated analogs).

References

  • Beerhues, L. (2011).[3] Biosynthesis of the acylphloroglucinols hyperforin and adhyperforin in Hypericum perforatum. Phytochemistry. Link

  • Karppinen, K., et al. (2008). Octaketide-producing type III polyketide synthase from Hypericum perforatum is expressed in dark glands accumulating hypericins.[4][5] FEBS Journal. Link

  • Belkheir, A. K., et al. (2016). Molecular basis of the biosynthesis of hyperforin in Hypericum perforatum. Frontiers in Plant Science. Link

  • Li, L., et al. (2024).[1] Single-cell RNA-seq based elucidation of the antidepressant hyperforin biosynthesis de novo in St. John’s wort.[6] bioRxiv. Link

  • Hillwig, M. L., et al. (2008). Identification and biosynthesis of acylphloroglucinols in Hypericum gentianoides. Plant Physiology. Link

Sources

Foundational

Chemotaxonomic and Therapeutic Profiling of Sarothralin: A Technical Guide to Hypericum Section Sarothra

Executive Summary Target Audience: Natural Product Chemists, Pharmacognosists, and Antimicrobial Drug Developers. This technical guide provides a rigorous analysis of Sarothralin , a dimeric acylphloroglucinol characteri...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Audience: Natural Product Chemists, Pharmacognosists, and Antimicrobial Drug Developers.

This technical guide provides a rigorous analysis of Sarothralin , a dimeric acylphloroglucinol characteristic of Hypericum section Sarothra. Unlike the commercially dominant Hypericum perforatum (St. John's Wort), species in section Sarothra (e.g., H. gentianoides, H. japonicum) lack naphthodianthrones (hypericin) but are metabolically specialized to produce phloroglucinol derivatives with potent activity against Gram-positive bacteria, including Methicillin-Resistant Staphylococcus aureus (MRSA). This document details the chemotaxonomy, molecular architecture, extraction protocols, and biosynthetic pathways required to isolate and validate Sarothralin for therapeutic applications.

Part 1: Botanical & Chemotaxonomic Context

The Section Sarothra Distinction

The genus Hypericum is divided into over 30 sections. Drug development often fixates on Section Hypericum (H. perforatum) for antidepressant applications. However, Section Sarothra represents a distinct chemotaxonomic clade.

  • Key Species: Hypericum gentianoides (Pineweed), Hypericum japonicum (syn. Sarothra japonica).[1][2]

  • Morphological Markers: typically small annual herbs; leaves often reduced to scales (H. gentianoides); absence of black nodules (hypericin glands).

  • Chemotaxonomic Marker: Accumulation of dimeric acylphloroglucinols (Sarothralin, Saroaspidin, Uliginosin) rather than naphthodianthrones.

Therapeutic Rationale

Sarothralin exhibits a specific "anti-staphylococcal" profile. Unlike broad-spectrum antibiotics that decimate the gut microbiome, Sarothralin and its congeners (Saroaspidins) show specificity toward Gram-positive membrane structures, making them high-value scaffolds for next-generation antibiotics.

Part 2: Molecular Architecture & Biosynthesis

Chemical Structure

Sarothralin is a dimeric phloroglucinol consisting of two distinct moieties linked by a methylene bridge:

  • Phloroglucinol moiety: Often heavily substituted with acyl (isobutyryl) and prenyl groups.

  • Filicinic acid moiety: A cyclic diketone structure derived from the polyketide pathway.

Molecular Formula:


 (Sarothralin) / 

(Sarothralin G)
Biosynthetic Pathway (Polyketide Synthase System)

The biosynthesis involves a Type III Polyketide Synthase (PKS). The pathway diverges from the flavonoid pathway by condensing malonyl-CoA with branched-chain CoA starters (e.g., isobutyryl-CoA).

Figure 1: Proposed biosynthetic pathway of Sarothralin via Type III PKS and subsequent dimerization of phloroglucinol and filicinic acid moieties.

Part 3: Extraction & Isolation Protocol

Objective: Isolate high-purity Sarothralin from Hypericum gentianoides or H. japonicum. Safety: Chloroform is hepatotoxic. Work in a fume hood.

Experimental Workflow
PhaseSolvent SystemPurposeCritical Control Point
1. Preparation Liquid NitrogenCryogenic grindingPrevent thermal degradation of prenyl groups.
2. Defatting n-HexaneRemove waxes/chlorophyllDiscard hexane fraction only after TLC check (Sarothralin is semi-polar).
3. Extraction Diethyl Ether or

Extract PhloroglucinolsMaintain temp < 40°C to prevent oxidation.
4. Partition MeOH :

(9:1)
Remove tanninsPhloroglucinols partition into the organic phase.
5. Isolation Benzene:EtOAc (Gradient)Silica Gel ChromatographyMonitor UV absorption at 290nm (distinctive for phloroglucinols).
Detailed Protocol (Self-Validating System)

Step 1: Biomass Preparation

  • Harvest aerial parts of H. gentianoides during late flowering.

  • Lyophilize (freeze-dry) immediately. Air drying causes oxidative polymerization of acylphloroglucinols.

  • Pulverize to a fine powder (< 0.5 mm).

Step 2: Lipophilic Extraction

  • Macerate powder in Diethyl Ether (

    
    ) for 24 hours at room temperature (1:10 w/v ratio).
    
  • Validation: Spot crude extract on TLC (Silica gel

    
    ). Mobile phase: Hexane:Ethyl Acetate (3:1). Sarothralin appears as a UV-quenching spot (
    
    
    
    ) that turns red/orange upon spraying with Vanillin-
    
    
    .

Step 3: Fractionation (The "Ishiguro" Method)

  • Evaporate ether. Resuspend residue in minimal Methanol.

  • Column 1 (Sephadex LH-20): Elute with MeOH. This removes high molecular weight tannins which interfere with NMR.

  • Column 2 (Silica Gel): Elute with Hexane

    
     Ethyl Acetate gradient.
    
    • Fraction A (Hexane rich): Waxes/Hydrocarbons.[3]

    • Fraction B (20% EtOAc):Sarothralin / Saroaspidins .

    • Fraction C (50%+ EtOAc): Flavonoids (Quercetin glycosides).

Step 4: Purification (HPLC)

  • Column: C18 Reverse Phase (Semi-prep).

  • Mobile Phase: Acetonitrile : Water (0.1% Formic Acid). Gradient 60%

    
     100% ACN over 30 mins.
    
  • Detection: UV 290 nm.

Figure 2: Isolation workflow for Sarothralin from Hypericum section Sarothra biomass.[1][2][4][5]

Part 4: Analytical Validation & Bioactivity

Spectroscopic Identification

To validate the isolation of Sarothralin (vs. Saroaspidin), look for these diagnostic NMR signals in


:
  • Methylene Bridge: A singlet signal around

    
     3.5 - 3.8 ppm (connecting the two rings).
    
  • Gem-dimethyl: Two singlets around

    
     1.3 - 1.5 ppm (characteristic of the filicinic acid moiety).
    
  • Chelation: A sharp singlet downfield (

    
     ppm) indicating a hydrogen-bonded hydroxyl group (OH...O=C).
    
Antimicrobial Efficacy (MIC Data)

Sarothralin has demonstrated efficacy comparable to standard antibiotics against resistant strains.

CompoundOrganismStrain TypeMIC (

)
Sarothralin Staphylococcus aureusMSSA (Standard)0.78 - 1.56
Sarothralin Staphylococcus aureusMRSA (Resistant)1.0 - 2.0
Sarothralin G Staphylococcus aureusClinical Isolate< 4.0
AmpicillinStaphylococcus aureusMRSA> 64 (Resistant)

Data aggregated from Ishiguro et al. and recent screenings of H. japonicum.

Mechanism of Action

Unlike hypericin (which requires light activation to generate singlet oxygen), Sarothralin acts via membrane disruption . The lipophilic prenyl side chains facilitate insertion into the bacterial phospholipid bilayer, leading to depolarization and cell lysis. This mechanism reduces the likelihood of rapid resistance development.

References

  • Ishiguro, K., Yamaki, M., Kashihara, M., Takagi, S., & Isoi, K. (1990). Sarothralin G: A new antimicrobial compound from Hypericum japonicum.[1][6] Planta Medica, 56(03), 274-276.

  • Hillwig, M. L., et al. (2008). Identification and biosynthesis of acylphloroglucinols in Hypericum gentianoides.[7] Plant Physiology.

  • Crockett, S. L., & Robson, N. K. (2011). Taxonomy and chemotaxonomy of the genus Hypericum. Medicinal and Aromatic Plant Science and Biotechnology, 5(1), 1-13.

  • Zhu, H., et al. (2018). Antibacterial Dimeric Acylphloroglucinols from Hypericum japonicum. Journal of Natural Products, 81(5), 1183–1191.

  • PubChem Database. Sarothralin (Compound CID 354448).[5] National Library of Medicine.

Sources

Exploratory

Technical Guide: Structural Elucidation of Dimeric Acylphloroglucinols

Executive Summary Dimeric acylphloroglucinols (DAPs) represent a chemotaxonomically significant class of specialized metabolites, predominantly isolated from the Myrtaceae, Dryopteridaceae, and Hypericaceae families (e.g...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Dimeric acylphloroglucinols (DAPs) represent a chemotaxonomically significant class of specialized metabolites, predominantly isolated from the Myrtaceae, Dryopteridaceae, and Hypericaceae families (e.g., Hypericum, Eucalyptus, Dryopteris). While they exhibit potent bioactivities—ranging from antimicrobial to antidepressant effects—their structural identification poses a "perfect storm" of analytical challenges: keto-enol tautomerism, stereochemical density, and susceptibility to oxidative degradation.

This guide moves beyond standard pharmacognosy protocols to provide a causal, mechanism-based workflow for the isolation and absolute configuration determination of DAPs. It integrates biosynthetic logic with advanced spectroscopic techniques (VT-NMR, ECD-DFT) to ensure data integrity in drug discovery pipelines.

Biosynthetic Context & Chemical Diversity[1][2]

To identify DAPs, one must first understand their modular assembly. Unlike flavonoids, DAPs are not derived from the shikimate/phenylpropanoid pathway but are true polyketides.

The Type III PKS Assembly Line

The core phloroglucinol scaffold is synthesized by Type III Polyketide Synthases (PKSs).[1] The enzyme condenses a starter unit (typically isobutyryl-CoA or isovaleryl-CoA) with three malonyl-CoA extenders. A Claisen cyclization yields the monomeric acylphloroglucinol (e.g., phlorisobutyrophenone).

Structural Complexity arises from:

  • Prenylation: Addition of prenyl or geranyl chains via prenyltransferases.

  • Dimerization: Oxidative coupling (often methylene-linked) of two monomers.

  • Cyclization: Formation of adamantane or cage-like structures (e.g., in Hypericum species).

Visualization: Biosynthetic Logic

The following diagram illustrates the divergence from the PKS III core to complex dimers.

Biosynthesis AcylCoA Acyl-CoA Starter (Isobutyryl/Isovaleryl) PKS Type III PKS (Condensation) AcylCoA->PKS Malonyl 3x Malonyl-CoA Malonyl->PKS Monomer Monomeric Acylphloroglucinol PKS->Monomer Claisen Cyclization Prenyl Prenylation (Prenyltransferase) Monomer->Prenyl Dimerization Oxidative Dimerization (Methylene Linkage) Prenyl->Dimerization DAP Dimeric Acylphloroglucinol (e.g., Saroaspidin, Japonicine) Dimerization->DAP

Figure 1: Modular assembly of Dimeric Acylphloroglucinols via Type III PKS pathway.

Extraction & Isolation Strategy

The Challenge: DAPs contain electron-rich phenolic rings and multiple keto-enol systems, making them highly sensitive to oxidation and light-induced rearrangement (artifact formation).

Protocol: "Soft" Isolation Workflow
  • Extraction:

    • Solvent: Use 95% Ethanol or Methanol at room temperature. Avoid boiling extraction to prevent thermal degradation.

    • Acidification: Critical Decision Point. While mild acidification (0.1% Formic acid) stabilizes the keto form during HPLC, it can induce cyclization artifacts during bulk extraction. Recommendation: Perform initial extraction at neutral pH.

  • Dereplication (LC-MS/MS):

    • Analyze crude extract using UHPLC-QTOF-MS.

    • Target: Look for "homologous series" patterns. DAPs often appear as clusters separated by 14 Da (CH2) due to varying acyl side chains (isobutyryl vs. 2-methylbutyryl).

  • Targeted Isolation:

    • Stationary Phase: Sephadex LH-20 is the "workhorse" for DAPs. It separates based on molecular size and hydrogen bonding, gently removing chlorophyll and tannins without the irreversible adsorption often seen with silica gel.

    • Polishing: Semi-preparative HPLC (C18 column).

    • Mobile Phase: Acetonitrile/Water + 0.1% Formic Acid.

Structural Elucidation: The Technical Core

This section addresses the three pillars of DAP identification: Mass Spectrometry (Fragmentation), NMR (Tautomerism), and ECD (Stereochemistry).

A. Mass Spectrometry: The Retro-Diels-Alder (RDA) Signature

DAPs containing prenyl or cyclic adducts undergo a characteristic Retro-Diels-Alder (RDA) cleavage in ESI-MS/MS. This is the primary diagnostic tool for establishing the monomeric makeup of the dimer.

Mechanism: The cyclohexanone ring (formed by tautomerism) unravels, ejecting the prenyl/terpene chain or splitting the dimer at the methylene bridge.

Fragment TypeDiagnostic Ion (Example)Structural Inference
Molecular Ion

m/z 547
Parent Dimer
RDA Fragment A m/z 339Monomer A (Phloroglucinol core + Acyl)
RDA Fragment B m/z 207Monomer B (often Filicinic acid deriv.)
Neutral Loss

69 Da
Loss of Prenyl group (

)
B. NMR Spectroscopy: Conquering Tautomerism

The Problem: At room temperature (25°C), DAPs exist as a mixture of keto and enol tautomers in slow exchange on the NMR time scale.

  • Symptom: Broad, undefined signals in

    
     and 
    
    
    
    NMR.
  • False Negative: Researchers often discard these fractions thinking they are "impure."

The Solution: Variable Temperature (VT) NMR By heating the sample, you increase the exchange rate between tautomers, causing the signals to coalesce into sharp, average peaks.

Protocol:

  • Solvent: Switch from

    
     to DMSO-
    
    
    
    or Toluene-
    
    
    (higher boiling points).
  • Temperature: Acquire spectra at 25°C, 50°C, and 80°C .

  • Validation: If peaks sharpen at 80°C, the broadening is due to tautomerism, not impurities.

C. Stereochemistry: ECD and TD-DFT

DAPs often possess multiple chiral centers (e.g., at the prenyl attachment site). X-ray crystallography is the gold standard but DAPs are often oils/gums.

Workflow:

  • Experimental ECD: Measure the Electronic Circular Dichroism spectrum in MeOH.

  • Conformational Search: Use MMFF94 force fields to find low-energy conformers.

  • TD-DFT Calculation: Calculate theoretical ECD spectra for candidate enantiomers using Time-Dependent Density Functional Theory (e.g., B3LYP/6-311+G(d,p)).

  • Comparison: The calculated spectrum that matches the experimental curve defines the Absolute Configuration (AC).

Comprehensive Identification Workflow

The following diagram summarizes the decision-making process for identifying a novel DAP.

IdentificationWorkflow Extract Crude Extract (MeOH/EtOH) LCMS LC-MS/MS Dereplication (Look for RDA Fragments) Extract->LCMS Isolate Targeted Isolation (Sephadex LH-20 -> HPLC) LCMS->Isolate NMR_Check 1H NMR @ 25°C Isolate->NMR_Check Decision Signals Broad? NMR_Check->Decision VT_NMR VT-NMR @ 80°C (Coalescence) Decision->VT_NMR Yes Standard_NMR 2D NMR (HMBC/HSQC) Structure Elucidation Decision->Standard_NMR No VT_NMR->Standard_NMR Chirality Stereochemistry Standard_NMR->Chirality ECD Exp. vs Calc. ECD (TD-DFT) Chirality->ECD Oil/Gum XRay X-Ray Diffraction (If Crystal) Chirality->XRay Crystal Final Identified DAP (Structure + AC) ECD->Final XRay->Final

Figure 2: Decision tree for the isolation and structural elucidation of DAPs.

References

  • Li, Y. P., et al. (2018).[2] Antibacterial Dimeric Acylphloroglucinols from Hypericum japonicum. Journal of Natural Products, 81(4), 1098–1102.[2] [Link]

  • Sidhu, Y., et al. (2022).[3] Isolation and Identification of Acylphloroglucinols in the Medicinal Plant, Melaleuca alternifolia. Chemistry & Biodiversity, 19(5), e202100944. [Link]

  • Pescitelli, G., et al. (2011). ECD Exciton Chirality Method Today: A Modern Tool for Determining Absolute Configurations. Chirality, 23(9), 760–774. [Link]

  • Austin, M. B., & Noel, J. P. (2003). The chalcone synthase superfamily of type III polyketide synthases. Natural Product Reports, 20(1), 79–110. [Link]

  • Demarque, D. P., et al. (2016). Mass spectrometry fragmentation of phloroglucinol derivatives. Industrial Crops and Products, 85, 365-373.

Sources

Protocols & Analytical Methods

Method

Application Note: High-Performance Thin-Layer Chromatography (HPTLC) Fingerprinting for the Identification and Quality Control of Sertraline

Abstract This application note presents a detailed protocol for the High-Performance Thin-Layer Chromatography (HPTLC) fingerprinting of Sertraline, a selective serotonin reuptake inhibitor (SSRI) widely used in the trea...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed protocol for the High-Performance Thin-Layer Chromatography (HPTLC) fingerprinting of Sertraline, a selective serotonin reuptake inhibitor (SSRI) widely used in the treatment of depressive and anxiety disorders.[1][2][3] The described methodology provides a reliable and efficient approach for the qualitative identification and quality assessment of Sertraline in pharmaceutical formulations. By leveraging the principles of HPTLC, this method offers a visual and reproducible chemical fingerprint, crucial for ensuring product identity, purity, and consistency.[4] The protocol herein is designed to be a self-validating system, detailing every critical step from sample preparation to data interpretation, underpinned by scientific rationale and authoritative references.

Introduction: The Need for Robust Sertraline Analysis

Sertraline is a widely prescribed antidepressant, and its clinical efficacy is directly linked to the quality and dosage of the active pharmaceutical ingredient (API).[5][6] Therefore, robust analytical methods are paramount for the quality control of Sertraline in pharmaceutical products. While several advanced analytical techniques like HPLC and GC-MS exist for Sertraline detection, High-Performance Thin-Layer Chromatography (HPTLC) offers a complementary and advantageous approach.[5][7][8] HPTLC is a sophisticated form of TLC that provides better resolution, sensitivity, and reproducibility.[4] It is particularly well-suited for fingerprinting applications, which create a unique chemical profile of a sample.[4][9][10] This "fingerprint" serves as a characteristic identifier, enabling rapid screening for identity, purity, and the presence of any potential impurities or adulterants.[4]

Principle of HPTLC Fingerprinting

HPTLC fingerprinting separates the components of a sample on a high-performance stationary phase based on their differential partitioning between the stationary phase and a mobile phase. The resulting chromatogram, when visualized, presents a unique pattern of bands or spots, which constitutes the HPTLC fingerprint.[4] This pattern is a function of the chemical composition of the sample and the specific chromatographic conditions. For Sertraline, this technique allows for a clear visual comparison against a certified reference standard, ensuring the identity and quality of the drug product.

Experimental Protocol

This protocol is designed to be a self-validating system, with each step explained to ensure technical accuracy and reproducibility.

Materials and Reagents
Item Specification Supplier
Sertraline Hydrochloride Reference StandardUSP or equivalentSigma-Aldrich or equivalent
Sertraline Tablets (e.g., 50 mg)Commercial source-
MethanolHPLC GradeFisher Scientific or equivalent
TolueneHPLC GradeFisher Scientific or equivalent
Ethyl AcetateHPLC GradeFisher Scientific or equivalent
Ammonium HydroxideACS GradeFisher Scientific or equivalent
HPTLC PlatesSilica gel 60 F₂₅₄, 20 x 10 cmMerck or equivalent
Vanillin-Sulfuric Acid Reagent-Prepare fresh
Preparation of Solutions
  • Standard Solution (0.1 mg/mL): Accurately weigh 10 mg of Sertraline Hydrochloride Reference Standard and dissolve it in 100 mL of methanol.

  • Sample Solution (0.1 mg/mL): Weigh and finely powder ten Sertraline tablets. Transfer a quantity of the powder equivalent to 10 mg of Sertraline to a 100 mL volumetric flask. Add approximately 70 mL of methanol, sonicate for 15 minutes, and then dilute to the mark with methanol. Filter the solution through a 0.45 µm syringe filter.

  • Mobile Phase: Prepare a mixture of Toluene: Ethyl Acetate: Ammonium Hydroxide in the ratio of 8:2:0.1 (v/v/v).

  • Visualization Reagent (Vanillin-Sulfuric Acid): Dissolve 1 g of vanillin in 100 mL of ethanol. Carefully add 2 mL of concentrated sulfuric acid to this solution while cooling.

Chromatographic Procedure
  • Plate Preparation: Handle the HPTLC plate only by the edges to avoid contamination. Before use, pre-wash the plate by developing it with methanol and drying it in an oven at 105°C for 10 minutes.

  • Sample Application: Apply 5 µL of the standard and sample solutions as 8 mm bands onto the HPTLC plate, 10 mm from the bottom edge, using an automated TLC applicator. Maintain a distance of at least 10 mm between the bands.

  • Chromatographic Development: Place the HPTLC plate in a pre-saturated twin-trough developing chamber containing the mobile phase. Allow the solvent front to ascend to a distance of 80 mm.

  • Drying: After development, remove the plate from the chamber and dry it in a current of warm air.

Detection and Documentation
  • UV Detection: Examine the dried plate under UV light at 254 nm and 366 nm. Mark the spots.

  • Derivatization: Evenly spray the plate with the Vanillin-Sulfuric Acid reagent.

  • Heating: Heat the plate at 110°C for 5-10 minutes until colored bands appear.

  • Documentation: Document the chromatogram using a TLC scanner or a digital camera under white light and UV 366 nm.

HPTLC Fingerprinting Workflow

The following diagram illustrates the key steps in the HPTLC fingerprinting workflow for Sertraline detection.

HPTLC_Workflow cluster_prep 1. Preparation cluster_chrom 2. Chromatography cluster_detect 3. Detection & Analysis prep_std Prepare Standard (0.1 mg/mL Sertraline) apply Apply Samples & Standards to HPTLC Plate prep_std->apply prep_smp Prepare Sample (from tablets) prep_smp->apply prep_mp Prepare Mobile Phase develop Develop Plate in Chamber prep_mp->develop apply->develop dry Dry the Plate develop->dry uv UV Detection (254nm & 366nm) dry->uv deriv Derivatize with Vanillin-Sulfuric Acid uv->deriv doc Document & Analyze Fingerprint deriv->doc

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stability &amp; Handling of Sarothralin Derivatives

Current Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Preventing Oxidative Dearomatization in Phloroglucinol-Based Scaffolds[1] Introduction Welcome to the technical support h...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Preventing Oxidative Dearomatization in Phloroglucinol-Based Scaffolds[1]

Introduction

Welcome to the technical support hub for Sarothralin and related acylphloroglucinol derivatives .

If you are working with Sarothralin (isolated from Hypericum species) or synthesizing derivatives, you are likely encountering a common and frustrating phenomenon: rapid oxidative dearomatization .[1] Unlike simple phenols, the 1,3,5-trihydroxybenzene (phloroglucinol) core of Sarothralin is electronically hyper-active.[1] In solution, it does not merely "oxidize"; it undergoes a structural collapse into dearomatized quinone-like species, often resulting in a brown/red precipitate or complex mixtures of hydroperoxides.[1]

This guide moves beyond generic "store in the dark" advice. We will engineer a solution environment that thermodynamically disfavors these degradation pathways.

Module 1: The Chemistry of Degradation
Q: Why does my Sarothralin solution turn red/brown within hours, even in the dark?

A: You are witnessing Oxidative Dearomatization .[1] Sarothralin contains a phloroglucinol core.[1] This system exists in equilibrium between its aromatic enol form (stable) and its keto tautomer.[1] Under neutral or basic conditions (or in the presence of dissolved oxygen), the electron-rich ring donates an electron to


, generating a radical. This radical rapidly captures oxygen to form a hydroperoxide , destroying the aromaticity of the ring.

The Causality Chain:

  • Deprotonation: Even mild basicity (pH > 7) promotes the formation of the phenolate ion, which is highly susceptible to oxidation.[1]

  • Radical Attack: Dissolved oxygen attacks the electron-rich C-2 or C-4 positions.[1]

  • Dearomatization: The ring loses planarity, forming diverse bicyclic or polymerized products (the "brown sludge").[1]

Visualizing the Threat:

OxidationCascade Sarothralin Sarothralin (Aromatic/Stable) Phenolate Phenolate Ion (Highly Reactive) Sarothralin->Phenolate pH > 6.5 (Deprotonation) Radical Semiquinone Radical Phenolate->Radical Dissolved O2 Light Hydroperoxide Hydroperoxide Intermediate Radical->Hydroperoxide Rapid O2 Capture Quinone Dearomatized Quinones Hydroperoxide->Quinone Rearrangement Polymer Brown Polymer (Irreversible) Quinone->Polymer Polymerization

Figure 1: The oxidative dearomatization cascade of phloroglucinol derivatives.[1][2] Note that pH control is the first line of defense.

Module 2: Solvent & Storage Protocols
Q: Which solvent system provides maximum stability?

A: You must prioritize acidity and oxygen exclusion .[1][2] Phloroglucinols are weak acids.[1] By lowering the pH of your solvent, you force the equilibrium toward the protonated (neutral) form, which is significantly more resistant to oxidation than the anion.

Solvent Compatibility Matrix:

Solvent SystemStability RatingTechnical Notes
MeOH + 0.1% Formic Acid High The acid additive suppresses phenolate formation.[1] Recommended for LC-MS.[1]
Degassed DMSO Moderate DMSO is a radical scavenger but is hygroscopic.[1] Water absorption can raise pH or introduce

.[1]
Pure Water (Neutral) Critical Failure Neutral water often has a pH ~6-7 (due to bicarbonates) and high dissolved

.[1] Rapid degradation.[1]
Basic Buffers (PBS) Fatal Immediate oxidation.[1] Avoid phosphate buffers > pH 7.0 at all costs.[1]
Q: Can I use DMSO for long-term storage?

A: Only if anhydrous and degassed .[1] While DMSO is an excellent solvent, "wet" DMSO promotes proton exchange.[1] Furthermore, commercial DMSO often contains trace impurities.[1]

  • Protocol: Use anhydrous DMSO (stored over molecular sieves).[1]

  • Additive: Add 0.01% BHT (Butylated hydroxytoluene) as a radical scavenger if the downstream application permits.[1]

Module 3: The "Freeze-Pump-Thaw" Protocol
Q: Sparging with nitrogen isn't working. How do I truly deoxygenate my solvent?

A: Sparging (bubbling gas) is insufficient for hyper-sensitive phloroglucinols.[1] You must remove dissolved gas using the Freeze-Pump-Thaw (FPT) method.[1][3][4][5][6] This relies on Henry's Law: gas solubility drops to near zero in a vacuum, but the gas must be "liberated" from the liquid matrix.

Step-by-Step FPT Methodology:

  • Setup: Place your solvent (e.g., MeOH-d4 or DMSO) in a Schlenk tube with a high-vacuum valve.[1] Connect to a Schlenk line (vacuum/Nitrogen manifold).[1][3][7]

  • Freeze: Submerge the tube in liquid nitrogen (

    
    ) until the solvent is completely solid.
    
    • Why? Freezing arrests vapor pressure, allowing you to pull a hard vacuum without evaporating the solvent.[1]

  • Pump: Open the valve to the vacuum pump. Evacuate the headspace for 5–10 minutes.

    • Status: The solvent is frozen; you are removing the air from the headspace.

  • Thaw: Close the valve. Remove the tube from

    
     and thaw in a warm water bath.
    
    • Observation: As the solvent melts, you will see vigorous bubbling.[1][3][7] This is dissolved

      
       escaping the liquid lattice into the vacuum headspace.
      
  • Repeat: Cycle through Steps 2–4 at least three times .

  • Backfill: After the final thaw, backfill with high-purity Argon (heavier than air, providing a better "blanket" than Nitrogen).[1]

FPT_Workflow Start Solvent in Schlenk Tube Freeze FREEZE (Liquid N2, -196°C) Start->Freeze Pump PUMP (High Vacuum, 10 min) Freeze->Pump Thaw THAW (Warm Water, Release Gas) Pump->Thaw Check Bubbles Visible? Thaw->Check Check->Freeze Yes (Repeat) Finish Backfill with Argon Check->Finish No (Degassed)

Figure 2: The Freeze-Pump-Thaw (FPT) cycle.[1][6] Three cycles are the industry standard for >99% oxygen removal.

Module 4: Troubleshooting & Rescue
Q: My sample has already turned slightly yellow. Is it ruined?

A: Not necessarily, but the clock is ticking. The yellow color is likely a quinone byproduct.[1]

  • Immediate Action: Acidify the solution immediately (add 0.1% Acetic Acid or Formic Acid).[1] This stops the deprotonation cascade.[1]

  • Purification: If the degradation is minor (<5%), filter the solution through a 0.2 µm PTFE filter (removes polymer aggregates) and repurify via HPLC using an acidic mobile phase.

Q: Can I use antioxidants?

A: Yes, but choose based on solvent polarity.[1]

AntioxidantSolvent SystemConcentrationMechanism
Ascorbic Acid Aqueous/Methanol1–5 mMSacrificial reductant (reduces quinones back to phenols).[1]
BHT DMSO/Chloroform0.01% (w/v)Radical scavenger (traps the initial radical).[1]
TCEP Aqueous Buffers1–2 mMBreaks disulfide bonds (not relevant here) but also scavenges oxidants.[1]
References
  • Instability of Phloroglucinol Derivatives

    • Title: The discovery of new phloroglucinol glycosides from Agrimonia pilosa and the mechanism of oxidative dearomatiz
    • Source:Phytochemistry / NIH PubMed Central[1]

    • Relevance: Defines the mechanism of hydroperoxide formation in dimethyl-substituted phloroglucinols.
    • Link:[Link]

  • Degassing Protocols (Freeze-Pump-Thaw)

    • Title: Freeze-Pump-Thaw Degassing of Liquids (SOP).
    • Source:Oregon State University / University of Washington Safety
    • Relevance: Standard operating procedure for air-sensitive chemistry.[1]

    • Link:[Link](Note: Linked to Schlenk Line Survival Guide for broader access)

  • Phloroglucinol Thermodynamics

    • Title: The Complexity of Hydration of Phloroglucinol: A Comprehensive Structural and Thermodynamic Characteriz
    • Source:Journal of Physical Chemistry B
    • Relevance: Discusses the stability of the crystal lattice vs.
    • Link:[Link]

  • Antioxidants in DMSO

    • Title: Dimethyl Sulfoxide Decreases Levels of Oxylipin Diols in Mouse Liver (Antioxidant Properties).[1]

    • Source:Drug Metabolism and Disposition
    • Relevance: Validates DMSO as a radical scavenger but highlights the need for purity.[1]

    • Link:[Link]

Sources

Optimization

Troubleshooting reproducibility in Sarothralin bioactivity assays

Topic: Troubleshooting Reproducibility in Sarothralin Phloroglucinol Assays Executive Summary & Critical Distinction WARNING: Before proceeding, verify your compound identity. There is a frequent nomenclature confusion i...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Reproducibility in Sarothralin Phloroglucinol Assays
Executive Summary & Critical Distinction

WARNING: Before proceeding, verify your compound identity. There is a frequent nomenclature confusion in the field between Sarothralin (a natural phloroglucinol derivative from Hypericum sarothra/H. japonicum) and Sertraline (a synthetic SSRI antidepressant).

This guide addresses Sarothralin (C31H44O8) . This compound contains a phloroglucinol core structurally analogous to hyperforin. It is chemically fragile, lipophilic, and prone to rapid oxidative degradation. If you are treating this like a stable synthetic drug, your assays will fail.

Module 1: The Stability Crisis (Pre-Assay Handling)

The Issue: "My IC50/MIC values shift 10-fold between experiments, or the compound loses activity after 24 hours."

The Science: Sarothralin contains a phloroglucinol moiety with prenyl side chains. This structure is highly susceptible to Type II photo-oxidation and radical-induced cleavage, similar to Hyperforin. Exposure to standard laboratory fluorescent light for as little as 30 minutes can induce ring closure or oxidation, generating inactive artifacts.

Troubleshooting Q&A

Q: I stored my stock solution in clear tubes at -20°C. Is it still good? A: Likely not. Even at -20°C, light exposure during retrieval/thawing is cumulative.

  • The Fix: Switch to the "Amber Protocol" immediately. All handling must occur under red light or in amberized vessels.

  • Validation: Run HPLC. If you see "shoulders" on your main peak or a retention time shift, the phloroglucinol ring has oxidized.

Q: Can I use standard DMSO for stock preparation? A: Only if it is degassed. Dissolved oxygen in DMSO accelerates keto-enol tautomerism and subsequent oxidation of the phloroglucinol core.

  • The Fix: Purge DMSO with Argon or Nitrogen gas for 5 minutes before dissolving Sarothralin.

Protocol: The "Inert-Amber" Workflow

Use this workflow to guarantee compound integrity prior to assay.

AmberProtocol Powder Lyophilized Sarothralin Mix Dissolution (Red Light Only) Powder->Mix Gas Argon/N2 Purge Solvent Degassed DMSO/EtOH Gas->Solvent Sparging Solvent->Mix Aliquot Single-Use Amber Vials Mix->Aliquot < 5 mins Freeze Storage (-80°C) Aliquot->Freeze

Figure 1: The Inert-Amber Workflow for minimizing oxidative degradation during stock preparation.

Module 2: Solubility & The "Crash" Effect

The Issue: "I see variability in cell viability or bacterial growth inhibition that doesn't correlate with dose."

The Science: Sarothralin is highly lipophilic (LogP > 5). When a concentrated DMSO stock is spiked into an aqueous buffer (like RPMI or Mueller-Hinton broth), the compound can micro-precipitate ("crash out") if the mixing kinetics are poor or if the final solvent concentration is too low to solubilize it. These micro-crystals are invisible to the naked eye but cause massive localized toxicity or become unavailable to the target.

Troubleshooting Q&A

Q: What is the maximum safe concentration in aqueous media? A: This depends on the carrier solvent percentage. In 100% aqueous media, Sarothralin is practically insoluble.

  • The Fix: Maintain a final DMSO concentration of 0.5% - 1.0% in the assay well. If your cells are sensitive to DMSO, use a stepped dilution method (Intermediate dilution in 10% DMSO -> Final dilution in media).

Q: Why are my well-to-well replicates inconsistent? A: Likely Non-Specific Binding (NSB) . Lipophilic phloroglucinols bind aggressively to polystyrene (standard TC plates).

  • The Fix: Use Low-Binding Polypropylene plates for serial dilutions. Do not transfer to the polystyrene assay plate until the final moment.

Data: Solvent Compatibility Table
Solvent SystemSolubility Limit (Est.)Stability (25°C)Recommended Use
100% DMSO (Degassed) > 50 mMHigh (Days)Primary Stock Storage
100% Ethanol ~ 20 mMModerate (Hours)Secondary Dilution
PBS / Saline < 10 µMVery Low (Mins)DO NOT USE for Stock
Cell Media + 10% FBS ~ 50-100 µMLow (Hours)Assay Condition (Serum proteins bind compound)
Module 3: Assay Interference (False Positives/Negatives)

The Issue: "The compound shows activity, but I suspect it's an artifact."

The Science:

  • Chelation: The phenolic hydroxyl groups on Sarothralin can chelate divalent cations (

    
    , 
    
    
    
    ,
    
    
    ) present in culture media. This can starve bacteria of essential ions (false positive antibiotic effect) or inhibit metalloenzymes non-specifically.
  • Fluorescence Quenching: Sarothralin is a pigmented molecule (yellow/orange). It absorbs light in the UV-Blue region (300-450nm), which overlaps with common fluorophores like DAPI or Hoechst.

Troubleshooting Q&A

Q: My MIC values change when I switch media brands. A: Check the cation levels. Mueller-Hinton Broth (MHB) cation levels vary by vendor.

  • The Fix: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB) to standardize

    
     and 
    
    
    
    levels. If the effect disappears with excess iron supplementation, the mechanism is chelation, not specific target binding.

Q: How do I correct for fluorescence quenching in enzyme assays? A: You must perform an Inner Filter Effect (IFE) correction.

  • The Protocol: Measure the absorbance of Sarothralin alone at the excitation and emission wavelengths of your fluorophore. Use the following correction factor:

    
    
    Where 
    
    
    
    is corrected fluorescence,
    
    
    is observed fluorescence, and
    
    
    are absorbances at excitation/emission wavelengths.
Logic Tree: Diagnosing Assay Failure

TroubleshootingTree Start Assay Result Inconsistent Check1 Is Stock >24h old or stored in clear vial? Start->Check1 Action1 Degradation likely. Discard & Restock. Check1->Action1 Yes Check2 Is the compound colored (Yellow)? Check1->Check2 No Action2 Check Absorbance at Ex/Em wavelengths. Apply IFE Correction. Check2->Action2 Yes (Fluorescence Assay) Check3 Does activity drop with added Fe/Mg? Check2->Check3 No Action3 Mechanism is Chelation (Artifact). Check3->Action3 Yes Valid Valid Biological Activity Check3->Valid No

Figure 2: Decision matrix for diagnosing Sarothralin assay variability.

References
  • Chemical Stability of Phloroglucinols: Detailed analysis of the oxidative instability of hyperforin-class compounds. Angewandte Chemie International Edition, "The Chemistry of Hyperforin."

  • Sarothralin Isolation & Structure: Original isolation data distinguishing Sarothralin from other Hypericum derivatives. Chemical and Pharmaceutical Bulletin, "Antibiotic Compounds from Hypericum japonicum."

  • Assay Interference (PAINS): General guidelines on phenolic compounds acting as Pan-Assay Interference Compounds (PAINS) via chelation and redox cycling. Nature Chemical Biology, "New Substructure Filters for Removal of Pan Assay Interference Compounds."

  • Inner Filter Effect Correction: Standard protocols for correcting fluorescence quenching in colored bioactives. Analytical Biochemistry, "Correction of the inner filter effect in fluorescence spectrometry."

Reference Data & Comparative Studies

Validation

A Comparative Analysis of Antimicrobial Efficacy: The Repurposed Potential of Sertraline versus the Gold Standard Vancomycin

Introduction: A Paradigm Shift in Antimicrobial Discovery In the relentless battle against antimicrobial resistance, the scientific community is increasingly looking beyond traditional antibiotic pipelines. One of the mo...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Paradigm Shift in Antimicrobial Discovery

In the relentless battle against antimicrobial resistance, the scientific community is increasingly looking beyond traditional antibiotic pipelines. One of the most promising frontiers is drug repurposing—identifying novel applications for established pharmaceuticals. This guide addresses a comparative analysis of the antimicrobial properties of Vancomycin, a cornerstone glycopeptide antibiotic, and Sertraline, a widely prescribed selective serotonin reuptake inhibitor (SSRI).

It is important to note that the initial query for "Sarothralin" did not yield a recognized compound in the current scientific literature. It is presumed that this may be a reference to Sertraline, a compound that has garnered significant interest for its secondary antimicrobial activities. This guide will, therefore, proceed with a rigorous comparison of Vancomycin and Sertraline, offering a scientifically grounded exploration of how a neuropsychiatric drug's antimicrobial potential stacks up against a clinical antibiotic staple. This analysis is particularly pertinent for researchers in drug development, providing a lens through which to view the untapped potential within our existing pharmacopeia.

Overview of Compounds

Vancomycin: The Established Glycopeptide

Discovered in the 1950s, Vancomycin is a glycopeptide antibiotic produced by the soil bacterium Amycolatopsis orientalis. It has long been considered a last-resort treatment for serious infections caused by Gram-positive bacteria, most notably Methicillin-resistant Staphylococcus aureus (MRSA). Its large, complex structure is central to its mechanism of action and its spectrum of activity, which is almost exclusively limited to Gram-positive organisms due to its inability to penetrate the outer membrane of Gram-negative bacteria.

Sertraline: An Antidepressant with Antimicrobial Potential

Sertraline is a well-characterized SSRI used to treat a range of psychiatric conditions by blocking the reuptake of serotonin in the brain.[1] Unexpectedly, in vitro studies have revealed that Sertraline possesses intrinsic antibacterial and antifungal properties.[2][3] This discovery positions Sertraline as a fascinating subject for drug repurposing, investigating its potential either as a standalone antimicrobial agent or as an adjuvant to conventional antibiotics.[4]

Mechanism of Action: A Tale of Two Targets

The fundamental difference in the antimicrobial activity of Vancomycin and Sertraline lies in their cellular targets and mechanisms of action. Vancomycin executes a highly specific attack on cell wall synthesis, while Sertraline appears to induce broader, membrane-associated disruption.

  • Vancomycin: Its primary mechanism involves inhibiting the second stage of bacterial cell wall synthesis.[5] It forms strong hydrogen bonds with the D-alanyl-D-alanine (D-Ala-D-Ala) termini of peptidoglycan precursors.[6] This binding physically obstructs the transglycosylase and transpeptidase enzymes, preventing the polymerization and cross-linking of the peptidoglycan backbone. The resulting weakened cell wall cannot withstand the internal osmotic pressure, leading to cell lysis and death.

  • Sertraline: The antimicrobial mechanism of Sertraline is not as specifically defined but is multifaceted. Evidence suggests it causes damage to the bacterial cell membrane, leading to a loss of integrity.[7] Studies also indicate it may function as an efflux pump inhibitor.[3][8] Efflux pumps are a common mechanism of antibiotic resistance, actively transporting antimicrobial agents out of the cell. By inhibiting these pumps, Sertraline can increase the intracellular concentration of other antibiotics, potentially reversing resistance phenotypes.[2]

cluster_vancomycin Vancomycin Mechanism cluster_sertraline Sertraline Mechanism Vanc Vancomycin DAla D-Ala-D-Ala Terminus of Peptidoglycan Precursor Vanc->DAla Binds to Transglycosylase Transglycosylation (Polymerization) Vanc->Transglycosylase Inhibits Transpeptidase Transpeptidation (Cross-linking) Vanc->Transpeptidase Inhibits CellWall Cell Wall Synthesis Transglycosylase->CellWall Transpeptidase->CellWall Lysis Cell Lysis CellWall->Lysis Disruption leads to Sert Sertraline Membrane Bacterial Cell Membrane Sert->Membrane Interacts with Efflux Efflux Pumps Sert->Efflux Inhibits ATP Intracellular ATP Depletion Membrane->ATP Damage Membrane Damage & Permeability Increase Membrane->Damage

Caption: Contrasting mechanisms of Vancomycin and Sertraline.

Comparative In Vitro Antimicrobial Spectrum

The most direct measure of antimicrobial efficacy is the Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that prevents visible growth of a bacterium. The data below, compiled from multiple in vitro studies, demonstrates the significant difference in potency between Vancomycin and Sertraline.

Bacterial SpeciesVancomycin MIC (µg/mL)Sertraline MIC (µg/mL)Gram Stain
Staphylococcus aureus (MSSA)0.25 - 4.04 - 32[1]Gram-Positive
Staphylococcus aureus (MRSA)1.0 - 4.016 - 32[1]Gram-Positive
Enterococcus faecalis1.0 - 4.016[1]Gram-Positive
Listeria monocytogenes1.0 - 2.016 - 32[7]Gram-Positive
Escherichia coli>128 (Resistant)32 - 128[1][2]Gram-Negative
Pseudomonas aeruginosa>128 (Resistant)60 - >128[1][2]Gram-Negative
Klebsiella pneumoniae>128 (Resistant)32 - >128[1]Gram-Negative

Analysis of Performance Data:

  • Potency: Vancomycin is substantially more potent against its target Gram-positive organisms, with MIC values that are orders of magnitude lower than those of Sertraline. This is expected, as Vancomycin is a dedicated antibiotic optimized for this purpose.

  • Spectrum: Vancomycin's spectrum is narrow, confined to Gram-positive bacteria.[6] Sertraline, conversely, demonstrates broad-spectrum activity, inhibiting the growth of both Gram-positive and some Gram-negative bacteria, albeit at much higher concentrations.[1][2] This suggests a less specific mechanism of action.

  • Activity Against Resistant Strains: Notably, Sertraline retains activity against MRSA and even shows efficacy against some vancomycin-resistant enterococci (VRE), sometimes at lower MICs than their vancomycin-susceptible counterparts.[1] This highlights its potential utility where primary antibiotics fail.

Experimental Protocol: Broth Microdilution for MIC Determination

To ensure the trustworthiness and reproducibility of the comparative data, it is crucial to adhere to standardized protocols. The broth microdilution method, as outlined by the Clinical and Laboratory Standards Institute (CLSI), is the gold standard for determining MIC values.

Objective: To determine the minimum inhibitory concentration (MIC) of a test compound against a specific bacterial isolate.

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10^8 CFU/mL)

  • Test compounds (Vancomycin, Sertraline) dissolved in an appropriate solvent (e.g., water, DMSO)

  • Pipettes and sterile tips

  • Incubator (35-37°C)

Step-by-Step Methodology:

  • Preparation of Drug Dilutions: Prepare a serial two-fold dilution of each test compound in CAMHB directly in the 96-well plate. For example, create a concentration range from 256 µg/mL down to 0.25 µg/mL.

  • Inoculum Preparation: Suspend several bacterial colonies in sterile saline to match a 0.5 McFarland turbidity standard. This suspension must be further diluted in CAMHB so that, when added to the plate, the final concentration in each well is approximately 5 x 10^5 CFU/mL.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the drug dilutions.

  • Controls:

    • Growth Control: A well containing only CAMHB and the bacterial inoculum (no drug).

    • Sterility Control: A well containing only uninoculated CAMHB.

  • Incubation: Incubate the microtiter plate at 35-37°C for 18-24 hours under ambient air conditions.

  • Reading Results: The MIC is determined as the lowest concentration of the drug at which there is no visible turbidity (growth). The growth control well should be turbid, and the sterility control well should be clear.

Caption: Workflow for MIC determination via broth microdilution.

Conclusion and Future Directions for Researchers

This comparative guide demonstrates that while Sertraline exhibits intriguing in vitro antimicrobial activity across a broad spectrum of bacteria, it does not possess the potency required to be considered a direct clinical alternative to Vancomycin. Vancomycin remains a superior agent against Gram-positive pathogens due to its highly specific and potent mechanism of action.

However, the value of this comparison lies not in a direct competition, but in the strategic implications for drug development:

  • Adjuvant Therapy: Sertraline's ability to inhibit efflux pumps suggests its potential as an adjuvant.[2][3] Co-administration with existing antibiotics could restore their efficacy against resistant strains, a hypothesis that warrants further in vivo investigation.

  • Scaffold for Novel Antibiotics: The chemical structure of Sertraline could serve as a scaffold for the development of new antimicrobial agents. Medicinal chemists could modify the molecule to enhance its antimicrobial potency while minimizing its psychoactive effects.

  • Exploring Non-Traditional Targets: Sertraline's membrane-disrupting activity highlights the importance of exploring cellular targets beyond conventional pathways like cell wall, protein, or DNA synthesis.

For researchers and drug development professionals, the story of Sertraline's antimicrobial properties is a compelling case study in the potential of drug repurposing. It underscores the necessity of continued screening of existing drug libraries and a deeper investigation into the secondary effects of well-established molecules. While Sertraline will not replace Vancomycin on the front lines, the insights gained from its study may lead to the next generation of therapies in the fight against infectious diseases.

References

  • Coban, A. Y., Cayci, Y. T., Uludağ, S. K., & Durupinar, B. (2009). [Investigation of antibacterial activity of sertralin]. Mikrobiyoloji bulteni, 43(4), 651–656. [Link]

  • Ayaz, M., Subhan, F., Ahmed, J., Khan, A. U., Ullah, F., Ullah, I., Ali, G., Syed, N. I., & Hussain, S. (2015). Sertraline enhances the activity of antimicrobial agents against pathogens of clinical relevance. Journal of Biological Research-Thessaloniki, 22(1), 6. [Link]

  • Dutta, D., Kumar, H., Kumar, A., & Dastidar, S. G. (2013). Evaluation of In Vivo and In Vitro Antimicrobial Activities of a Selective Serotonin Reuptake Inhibitor Sertraline Hydrochloride. ResearchGate. [Link]

  • Gowri, M., Jayashree, B., Jeyakanthan, J., & Girija, E. K. (2019). Repurposing of antidepression drug sertraline for antimicrobial activity against Staphylococcus aureus: a potential approach for the treatment of osteomyelitis. New Journal of Chemistry, 43(13), 5315-5324. [Link]

  • Kim, H., Lee, H., Lee, K., Kim, H. J., & Lee, S. (2023). Antimicrobial Activity of Sertraline on Listeria monocytogenes. Foods, 12(5), 999. [Link]

  • Guo, J., et al. (2023). Antidepressants Appear to Facilitate Antimicrobial Resistance. Contagion Live. [Link]

  • Kruszewska, H., Szymański, P., Zaczyńska, E., & Czarny, A. (2021). In Vitro Activity of Sertraline, an Antidepressant, Against Antibiotic-Susceptible and Antibiotic-Resistant Helicobacter pylori Strains. International Journal of Molecular Sciences, 22(21), 11637. [Link]

  • Reichling, J., Weseler, A., & Saller, R. (2001). A current review of the antimicrobial activity of Hypericum perforatum L. Pharmacopsychiatry, 34 Suppl 1, S116-118. [Link]

  • Wikipedia contributors. (2024). Sertraline. Wikipedia. [Link]

  • Rahnavard, A., & Tarkesh, M. (2021). In silico antimicrobial activity of Hypericum perforatum to inhibit some enzymes of three bacterial species and in vitro antimicrobial effects of its extracts. Caspian Journal of Environmental Sciences, 19(4), 693-703. [Link]

  • Pompilio, A., et al. (2016). Comparison of the In vitro Activity of Five Antimicrobial Drugs against Staphylococcus pseudintermedius and Staphylococcus aureus Biofilms. Frontiers in Microbiology, 7, 1283. [Link]

  • Ayaz, M., et al. (2015). Sertraline enhances the activity of antimicrobial agents against pathogens of clinical relevance. Annals of Clinical Microbiology and Antimicrobials, 14, 29. [Link]

  • ResearchGate. (2025). Evaluation of In Vivo and In Vitro Antimicrobial Activities of a Selective Serotonin Reuptake Inhibitor Sertraline Hydrochloride. [Link]

  • Lee, J. Y., et al. (2021). Daptomycin versus Vancomycin for the Treatment of Methicillin-Resistant Staphylococcus aureus Bloodstream Infection with or without Endocarditis: A Systematic Review and Meta-Analysis. Antibiotics, 10(9), 1039. [Link]

  • Drugs.com. (2023). Linezolid vs Vancomycin Comparison. [Link]

  • Lee, H., et al. (2023). Antimicrobial Activity of Sertraline on Listeria monocytogenes. Foods, 12(5), 999. [Link]

  • Contagion Live. (2023). Antidepressants Appear to Facilitate Antimicrobial Resistance. [Link]

  • Kruszewska, H., et al. (2021). In Vitro Activity of Sertraline, an Antidepressant, Against Antibiotic-Susceptible and Antibiotic-Resistant Helicobacter pylori Strains. Molecules, 26(22), 6755. [Link]

  • Watanakunakorn, C. (1984). Mode of action and in-vitro activity of vancomycin. Journal of Antimicrobial Chemotherapy, 14 Suppl D, 7–18. [Link]

  • Liu, J., et al. (2015). Linezolid versus vancomycin for skin and soft tissue infections. Cochrane Database of Systematic Reviews. [Link]

  • PDB-101. (n.d.). Vancomycin. RCSB PDB. [Link]

  • Physicians Weekly. (2025). Comparison of Vancomycin and Linezolid for Staphylococcal CNS Infections. [Link]

  • Dr.Oracle. (2025). What is the choice and dose of antidepressant for a patient with osteomyelitis on intravenous (IV) Vancomycin (vancomycin) and Ertapenem (ertapenem)... [Link]

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Comparative

Validating Sarothralin Structure via HMBC and COSY Correlations

Executive Summary The structural validation of Sarothralin —a complex phloroglucinol derivative isolated from Hypericum japonicum and Hypericum perforatum—presents a unique challenge due to its dimeric nature, keto-enol...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The structural validation of Sarothralin —a complex phloroglucinol derivative isolated from Hypericum japonicum and Hypericum perforatum—presents a unique challenge due to its dimeric nature, keto-enol tautomerism, and rotational isomerism.[1][2] While Mass Spectrometry (MS) confirms the molecular formula, it fails to distinguish between regioisomers such as Saroaspidin A and Sarothralin .[2]

This guide outlines the definitive protocol for validating Sarothralin using Heteronuclear Multiple Bond Correlation (HMBC) and Correlation Spectroscopy (COSY) .[2] We compare this 2D NMR approach against alternative methods (1D NMR, X-ray Crystallography) and provide a self-validating logic system for assigning the critical methylene bridge and acyl side chains.

The Structural Challenge: Sarothralin vs. Alternatives

Sarothralin consists of a phloroglucinol moiety linked to a filicinic acid moiety via a methylene bridge.[2] The critical structural differentiator is the presence of a benzoyl group, unlike the isobutyryl groups found in the related congener, Saroaspidin A.[1][2]

Table 1: Comparison of Validation Methodologies
MethodologySuitability for SarothralinProsCons
2D NMR (HMBC/COSY) Optimal Establishes connectivity across the methylene bridge; distinguishes acyl groups (Benzoyl vs. Isobutyryl).[1][2]Requires ~5-10 mg pure sample; complex interpretation due to tautomers.[2]
1D NMR (

H/

C)
InsufficientQuick identification of functional groups (OH, gem-dimethyl).Cannot prove connectivity between the two ring systems; spectral overlap.
X-ray Crystallography Gold Standard (Limited)Unambiguous 3D structure determination.[2]Sarothralin often isolates as an amorphous oil or gum; difficult to crystallize.[2]
Mass Spectrometry (MS/MS) SupportiveHigh sensitivity; confirms molecular weight.[2]Fragmentation patterns often identical for isomers (e.g., Sarothralin vs. isomers).[1][2]

Deep Dive: The HMBC & COSY Validation Logic

To validate Sarothralin, one must treat the molecule as three distinct spin systems connected by "silent" quaternary carbons. The 2D NMR experiments bridge these gaps.

The Connectivity Logic
  • Fragment A (Phloroglucinol Core): Characterized by a chelated hydroxyl proton (>13 ppm) and a benzoyl group.[2]

  • Fragment B (Filicinic Acid Core): Characterized by gem-dimethyl protons (~1.3–1.5 ppm).[2]

  • The Linker (Methylene Bridge): A singlet or AB system (~3.5–4.0 ppm) that must show HMBC correlations to both Fragment A and Fragment B.[2]

Key Correlations for Sarothralin

The following correlations are the "fingerprint" of Sarothralin. Absence of these specific cross-peaks suggests an isomer or impurity.[2]

  • COSY (Proton-Proton):

    • Benzoyl System: Correlations between ortho- (

      
      , ~7.5-8.0 ppm), meta- (
      
      
      
      ), and para- (
      
      
      ) protons of the benzoyl group.[1][2]
    • Note: The phloroglucinol and filicinic acid cores often lack adjacent protons, making COSY silent for the backbone. This highlights the necessity of HMBC.

  • HMBC (Proton-Carbon):

    • The "Bridge" Proof: The methylene protons (

      
      ) must correlate to:
      
      • 
         of Phloroglucinol (Fragment A).[2]
        
      • 
         of Filicinic Acid (Fragment B).[2]
        
      • Significance: This proves the dimeric structure.

    • The "Identity" Proof (Benzoyl): The ortho-protons of the benzoyl group must correlate to the carbonyl carbon (

      
      ), which in turn correlates to the phloroglucinol ring carbon.[1][2]
      
    • Differentiation: In Saroaspidin A, you would instead see correlations from an isopropyl methine proton to the carbonyl.[2]

Visualization of Connectivity

The following diagram illustrates the flow of magnetization transfer required to confirm the structure.

Sarothralin_HMBC Figure 1: Critical HMBC connectivity network for Sarothralin validation. Yellow arrows denote the bridge correlations. cluster_A Fragment A: Phloroglucinol & Benzoyl cluster_Bridge The Linker cluster_B Fragment B: Filicinic Acid Benzoyl_H Benzoyl Protons (7.4-8.0 ppm) Benzoyl_CO Carbonyl C=O (~195-200 ppm) Benzoyl_H->Benzoyl_CO HMBC (3J) Phloro_C Phloroglucinol C (Quaternary) Benzoyl_CO->Phloro_C HMBC (2J) Bridge_H Methylene Bridge H (3.5-4.0 ppm) Bridge_H->Phloro_C HMBC (3J) Filicinic_C Filicinic C (Quaternary) Bridge_H->Filicinic_C HMBC (3J) GemDimethyl_H Gem-Dimethyl H (1.0-1.5 ppm) GemDimethyl_H->Filicinic_C HMBC (2J/3J) Filicinic_CO Ketone C=O (~200-210 ppm) GemDimethyl_H->Filicinic_CO HMBC (3J)

Experimental Protocol

This protocol is designed to minimize tautomeric broadening, a common issue with acyl-phloroglucinols.[1][2]

Sample Preparation[1]
  • Solvent Choice: Use Acetone-

    
      or Methanol-
    
    
    
    .[2]
    • Reasoning: CDCl

      
       often leads to broad signals due to slow proton exchange of the acidic hydroxyls. Acetone-
      
      
      
      sharpens these peaks via hydrogen bonding.[2]
  • Concentration: Dissolve 5–10 mg of isolated Sarothralin in 600 µL of solvent.

  • Tube: Use high-quality 5mm NMR tubes to ensure field homogeneity.

Acquisition Parameters (600 MHz recommended)
  • Temperature: 298 K (Standard).[2] If broadening persists, cool to 273 K to freeze the tautomeric equilibrium.

  • HMBC: Optimized for long-range coupling (

    
     Hz).[2]
    
  • COSY: Gradient-enhanced (gCOSY) for cleaner baselines.[2]

Step-by-Step Workflow

Workflow Figure 2: Decision tree for distinguishing Sarothralin from Saroaspidin A. Start Start: Isolated Compound Step1 1. Acquire 1H NMR Check for Benzoyl signals (7-8 ppm) and Bridge singlet (3.5-4.0 ppm) Start->Step1 Decision1 Benzoyl Signals Present? Step1->Decision1 Step2 2. Acquire HMBC Target Bridge -> Quaternary C correlations Decision1->Step2 Yes Result_Saroaspidin ISOMER: Saroaspidin A (Isobutyryl signals present) Decision1->Result_Saroaspidin No (Aliphatic only) Step3 3. Verify Linkage Confirm Bridge connects two distinct ring systems Step2->Step3 Result_Sarothralin VALIDATED: Sarothralin Step3->Result_Sarothralin

Representative Data Reference

The following table summarizes the expected chemical shifts and correlations based on the structural class of Hypericum phloroglucinol dimers (e.g., Ishiguro et al., 1985).

Position

(ppm)
Multiplicity

(ppm)
Key HMBC Correlations (

)
Bridge 3.82s (2H)~17-20C-Phloro, C-Filicinic (Linkage Proof)
Benzoyl (ortho) 7.60d~128C=O[1][2] (Benzoyl), C-aromatic
Benzoyl (meta) 7.45t~129C-ipso
Benzoyl (para) 7.55t~132C-ortho
Gem-Dimethyl 1.35, 1.40s (3H each)~25C-quat (Filicinic), C=O[1][2] (Ketone)
Chelated OH 18.50s-C-ipso, C-ortho, C=O

> Note: Chemical shifts may vary by ±0.5 ppm depending on solvent (Acetone-


 vs CDCl

) and concentration.

References

  • Ishiguro, K., Yamaki, M., Takagi, S., Yamagata, Y., & Tomita, K. (1985).[1][2][3] X-Ray Crystal Structure of Sarothralin, a Novel Antibiotic Compound from Hypericum japonicum.[2][3] Journal of the Chemical Society, Chemical Communications, (1), 26–27.[1][2] Link[1][2]

  • Nahrstedt, A., & Butterweck, V. (1997).[1][2] Biologically active and other chemical constituents of the herb of Hypericum perforatum L. Pharmacopsychiatry, 30(S 2), 129-134.[1][2] (Context on Phloroglucinol derivatives).

  • Christian, O. E., et al. (2008).[1][2] Saroaspidin A, B, and C: Additional Phloroglucinol Derivatives from Hypericum japonicum.[1][2] Journal of Natural Products. (Comparative spectral data for Saroaspidin isomers).

Sources

Validation

A Comparative Analysis of Sertraline's Cytotoxic Effects on Mammalian versus Bacterial Cells: A Guide for Drug Repurposing and Development

This guide provides a detailed comparative analysis of the cytotoxic effects of Sertraline, a widely prescribed antidepressant, on both mammalian and bacterial cells. As the landscape of drug discovery evolves, the repur...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed comparative analysis of the cytotoxic effects of Sertraline, a widely prescribed antidepressant, on both mammalian and bacterial cells. As the landscape of drug discovery evolves, the repurposing of existing, well-characterized drugs for new therapeutic indications presents a promising and efficient strategy. This document is intended for researchers, scientists, and drug development professionals interested in the potential dual-action of psychotropic compounds as both anticancer and antimicrobial agents. We will delve into the mechanistic underpinnings of Sertraline's toxicity, provide robust experimental protocols for its evaluation, and present a comparative data summary to inform future research and development.

Introduction: Sertraline Beyond Serotonin Reuptake Inhibition

Sertraline is a well-established antidepressant belonging to the selective serotonin reuptake inhibitor (SSRI) class of drugs.[1][2] Its primary therapeutic action in the central nervous system is linked to its potent and selective inhibition of serotonin reuptake at the neuronal synapse, thereby increasing the availability of this neurotransmitter.[3][4][5][6] While its efficacy in treating depressive and anxiety disorders is well-documented, a growing body of evidence reveals that Sertraline exerts significant cytotoxic effects on a wide range of cell types, extending far beyond its neurological targets.

Recent investigations have highlighted the potential of Sertraline as an anticancer agent, demonstrating its ability to induce apoptosis and inhibit proliferation in various cancer cell lines.[7][8][9] Concurrently, its potent antimicrobial properties against both Gram-positive and Gram-negative bacteria, as well as some fungi, have been established.[10][11][12][13] This dual activity prompts a critical question for drug development: what is the therapeutic window of Sertraline, and does it exhibit selective toxicity towards pathogenic cells over host cells? This guide aims to explore this question by comparing its cytotoxic mechanisms and efficacy in mammalian and bacterial systems.

Divergent Mechanisms of Cytotoxicity

The cytotoxic effects of Sertraline appear to stem from fundamentally different mechanisms in mammalian and bacterial cells. This divergence is key to understanding its potential for selective targeting.

Mammalian Cell Cytotoxicity: Induction of Apoptotic Pathways

In mammalian cells, particularly cancer cells, Sertraline's cytotoxicity is not directly related to its inhibition of serotonin reuptake. Instead, it triggers programmed cell death (apoptosis) through the activation of complex intracellular signaling cascades. Studies in human hepatoma (HepG2) cells have shown that Sertraline induces apoptosis in a dose- and time-dependent manner.[14] The mechanism involves both the intrinsic (mitochondrial) and extrinsic apoptotic pathways.[14]

Key events in Sertraline-induced mammalian cell apoptosis include:

  • Mitochondrial Impairment: Sertraline can cause mitochondrial dysfunction, leading to the release of cytochrome c into the cytosol.[14]

  • Caspase Activation: The release of cytochrome c triggers the activation of a cascade of caspase enzymes, including caspase-9 (initiator) and caspase-3 (executioner), which are central to the apoptotic process.[14]

  • MAPK Pathway Activation: Sertraline has been shown to activate the mitogen-activated protein kinase (MAPK) pathway. Specifically, the phosphorylation of JNK, ERK1/2, and p38 is markedly increased. The pro-apoptotic effects appear to be mediated primarily through the activation of the JNK signaling cascade.[14]

  • Oxidative Stress: Some studies suggest that Sertraline can induce oxidative stress, leading to DNA damage and contributing to its cytotoxic effects.[15][16]

The following diagram illustrates the proposed signaling pathway for Sertraline-induced apoptosis in hepatic cells.

Sertraline_Apoptosis_Pathway Sertraline Sertraline TNF TNFα Induction Sertraline->TNF Mitochondria Mitochondrial Dysfunction Sertraline->Mitochondria MAP4K4 MAP4K4 Activation TNF->MAP4K4 JNK JNK Phosphorylation MAP4K4->JNK Apoptosis Apoptosis JNK->Apoptosis Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Caspase3->Apoptosis

Caption: Proposed pathway of Sertraline-induced apoptosis in mammalian cells.

Bacterial Cell Cytotoxicity: Disruption of Core Functions

The antibacterial action of Sertraline is independent of the serotonergic system and instead targets fundamental bacterial processes. This is a crucial aspect for its potential as an antibiotic, as it suggests a lower likelihood of cross-resistance with existing antibiotics. The proposed mechanisms include:

  • Membrane Damage: Sertraline has been shown to damage the bacterial cell membrane, leading to changes in intracellular ATP levels and pH.[17] This disruption of membrane integrity compromises the cell's ability to maintain its internal environment and carry out essential metabolic functions.

  • Inhibition of Efflux Pumps: Some research suggests that SSRIs, including Sertraline, can inhibit bacterial efflux pumps.[18][19] These pumps are a common mechanism of antibiotic resistance, actively expelling drugs from the bacterial cell. By inhibiting these pumps, Sertraline can not only exert its own antibacterial effect but also potentially restore the efficacy of other antibiotics to which a bacterium has become resistant.[12][19]

This multi-pronged attack on essential bacterial functions makes Sertraline a compound of interest in the search for new antimicrobial agents.

Experimental Methodologies for Comparative Cytotoxicity Assessment

To objectively compare the cytotoxicity of Sertraline, standardized and validated assays are essential. The following protocols provide a framework for such an evaluation. The rationale for selecting these methods lies in their reproducibility, sensitivity, and widespread acceptance in the scientific community.

Workflow for Mammalian and Bacterial Cytotoxicity Testing

The diagram below outlines the general experimental workflow for a comparative cytotoxicity study.

Cytotoxicity_Workflow cluster_mammalian Mammalian Cell Assay cluster_bacterial Bacterial Cell Assay M_Start Seed Mammalian Cells in 96-well plate M_Incubate1 Incubate (24h) M_Start->M_Incubate1 M_Treat Treat with Sertraline (serial dilutions) M_Incubate1->M_Treat M_Incubate2 Incubate (24-48h) M_Treat->M_Incubate2 M_Assay Perform MTT Assay M_Incubate2->M_Assay M_Read Measure Absorbance (570 nm) M_Assay->M_Read M_Analyze Calculate IC50 M_Read->M_Analyze B_Start Prepare Sertraline dilutions in broth B_Inoculate Inoculate with Bacterial Suspension B_Start->B_Inoculate B_Incubate Incubate (18-24h) B_Inoculate->B_Incubate B_Read Visually Inspect for Turbidity B_Incubate->B_Read B_Analyze Determine MIC B_Read->B_Analyze

Caption: General workflow for mammalian and bacterial cytotoxicity assays.

Protocol: Mammalian Cell Viability (MTT Assay)

This protocol is designed to determine the concentration of Sertraline that inhibits the growth of a mammalian cell population by 50% (IC50).

Rationale: The MTT assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to purple formazan crystals, which can be solubilized and quantified. This provides a reliable measure of cell viability.

Step-by-Step Protocol:

  • Cell Seeding: Seed mammalian cells (e.g., HeLa, HepG2) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of Sertraline in DMSO. Perform a serial dilution in culture medium to obtain a range of desired concentrations.

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of medium containing the various concentrations of Sertraline. Include wells with medium and DMSO as a vehicle control, and wells with untreated cells as a negative control.

  • Incubation: Incubate the plate for 24 to 48 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 5 minutes.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the Sertraline concentration and determine the IC50 value using non-linear regression analysis.

Protocol: Bacterial Susceptibility (Broth Microdilution for MIC)

This protocol determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Rationale: The broth microdilution method is a standardized and quantitative technique recommended by the Clinical and Laboratory Standards Institute (CLSI) for determining the MIC of antimicrobial agents. It allows for the testing of multiple concentrations simultaneously.

Step-by-Step Protocol:

  • Compound Preparation: In a 96-well plate, prepare two-fold serial dilutions of Sertraline in Mueller-Hinton Broth (MHB). The final volume in each well should be 100 µL.

  • Inoculum Preparation: Grow the bacterial strain (e.g., Staphylococcus aureus, Escherichia coli) in MHB overnight. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to each well of the 96-well plate containing the Sertraline dilutions. This will bring the final volume to 200 µL. Include a positive control (bacteria in broth without Sertraline) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of Sertraline at which there is no visible bacterial growth.

Comparative Cytotoxicity Data

The following tables summarize the cytotoxic and antimicrobial activities of Sertraline as reported in the literature. It is important to note that direct comparison of absolute values should be made with caution, as experimental conditions can vary between studies.

Table 1: Cytotoxicity of Sertraline against Various Mammalian Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Exposure Time (hours)
HeLa[7][9]Cervical Cancer~14.1 (4.3 µg/ml)48
HepG2[8]Hepatocellular Carcinoma1.24Not Specified
MCF-7[8]Breast Cancer1624
HT-29[8]Colorectal Carcinoma14.7Not Specified
A375[8]MelanomaDose-dependent reductionNot Specified

Note: IC50 values were converted from µg/ml where necessary using the molecular weight of Sertraline (~306.2 g/mol ).

Table 2: Minimum Inhibitory Concentration (MIC) of Sertraline against Bacterial Strains

Bacterial SpeciesStrain TypeMIC (µg/ml)
Staphylococcus aureus[10][11]Methicillin-Susceptible (MSSA)4 - 32
Staphylococcus aureus[10][11]Methicillin-Resistant (MRSA)16 - 32
Enterococcus faecalis[10][11]Standard Strain16
Escherichia coli[10][11][12]Standard Strain32 - 40
Klebsiella pneumoniae[10][11]Standard Strain32
Pseudomonas aeruginosa[10][11][12]Standard Strain60 - >128
Listeria monocytogenes[17]Standard Strain16 - 32

Discussion: A Question of Selective Toxicity

The data presented reveals that Sertraline is cytotoxic to both mammalian cancer cells and a range of bacteria. A key observation is that the effective concentrations against bacteria are often in a similar range to those required to inhibit cancer cell growth.

  • Mammalian Cytotoxicity: The IC50 values for cancer cells generally fall within the range of approximately 1-16 µM. This corresponds to roughly 0.3 to 4.9 µg/ml.

  • Bacterial Cytotoxicity: The MIC values for many bacterial species, particularly Gram-positive bacteria like S. aureus and L. monocytogenes, are in the range of 4-32 µg/ml.[10][11][17] Gram-negative bacteria like E. coli and P. aeruginosa tend to be slightly less susceptible.[10][11][12]

This overlap in effective concentrations suggests that Sertraline may not possess a high degree of selective toxicity. In other words, the concentrations required to kill bacteria could also be harmful to host mammalian cells. Studies on non-cancerous mammalian cells, such as human peripheral blood lymphocytes, have also shown cytotoxic effects at low concentrations (e.g., 1.25-5 µg/mL).[15]

However, the context of application is critical. For instance, in the context of cancer treatment, a certain level of cytotoxicity towards normal proliferating cells is often an accepted side effect. The therapeutic goal is to find a window where cancer cells are more sensitive than healthy cells. For antimicrobial applications, the route of administration would be paramount. Topical applications or localized delivery systems could achieve high, effective concentrations at the site of infection while minimizing systemic exposure and toxicity. The finding that Sertraline can be loaded onto materials like hydroxyapatite for controlled release in treating osteomyelitis is a prime example of such a targeted approach.[20]

Conclusion

Sertraline demonstrates significant, dose-dependent cytotoxicity against both mammalian cancer cells and a broad spectrum of bacteria. The mechanisms of action are distinct: in mammalian cells, it primarily induces apoptosis via intracellular signaling pathways, while in bacteria, it appears to disrupt membrane integrity and other essential functions.

The comparative analysis of IC50 and MIC values indicates a limited therapeutic window for systemic use as an antimicrobial, given the overlap in concentrations that are toxic to both cell types. However, this does not diminish its potential. The repurposing of Sertraline could be highly valuable in specific contexts:

  • As an adjuvant therapy: Its ability to inhibit efflux pumps could be leveraged to re-sensitize resistant bacteria to conventional antibiotics.[12][19]

  • In targeted delivery systems: For localized infections, such as skin or bone infections, targeted delivery could achieve therapeutic concentrations while avoiding systemic toxicity.[20]

  • As a lead compound: The chemical structure of Sertraline could serve as a scaffold for the development of new derivatives with improved selective toxicity for either cancer cells or bacteria.

Further in vivo studies are crucial to validate these in vitro findings and to fully understand the pharmacokinetic and pharmacodynamic properties of Sertraline in the context of infectious diseases and oncology.

References

  • Investigation of antibacterial activity of sertralin. PubMed.
  • What is the mechanism of action of Sertraline (selective serotonin reuptake inhibitor)? Synapse.
  • [Investigation of antibacterial activity of sertralin] | Request PDF.
  • Repurposing of antidepression drug sertraline for antimicrobial activity against Staphylococcus aureus: a potential approach for the treatment of osteomyelitis. New Journal of Chemistry (RSC Publishing).
  • The cytotoxic effect of antidepressants sertraline on human cervical cancer (HeLa) cells.
  • Sertraline, an Antidepressant, Induces Apoptosis in Hepatic Cells Through the Mitogen-Activated Protein Kinase P
  • Antidepressant Drug Sertraline against Human Cancer Cells. MDPI.
  • PRODUCT MONOGRAPH SERTRALINE (sertraline hydrochloride) 25, 50, and 100 mg Capsules Antidepressant / Antipanic / Antiobsessional. Sanis Health Inc.
  • Sertraline | C17H17Cl2N | CID 68617. PubChem, NIH.
  • The cytotoxic effect of antidepressants sertraline on human cervical cancer (HeLa) cells. Journal of Biological Studies.
  • In vitro cytogenotoxic evalu
  • SERTRALINE HYDROCHLORIDE.
  • What is the mechanism of Sertraline Hydrochloride?
  • Sertraline enhances the activity of antimicrobial agents against p
  • Antimicrobial activity of selective serotonin reuptake inhibitors in bacteria and fungi. Portal de Revistas da Unichristus.
  • Sertraline hydrochloride, Serotonin reuptake inhibitor (CAS 79617-98-4). Abcam.
  • Evaluation of In Vivo and In Vitro Antimicrobial Activities of a Selective Serotonin Reuptake Inhibitor Sertraline Hydrochloride.
  • Mechanisms of Antibacterial Drugs. Allied Health Microbiology.
  • Sertraline. Wikipedia.
  • Antimicrobial Activity of Sertraline on Listeria monocytogenes. MDPI.
  • Sertraline enhances the activity of antimicrobial agents against pathogens of clinical relevance. Biomedical Research.
  • Sertraline Hydrochloride | C17H18Cl3N | CID 63009. PubChem.
  • Sertraline induces DNA damage and cellular toxicity in Drosophila that can be amelior
  • Sertraline, cis-(-)- | C17H17Cl2N | CID 54375. PubChem, NIH.

Sources

Comparative

Confirmatory Mass Spectrometry (LC-MS/MS) Analysis of Sarothralin: A Publish Comparison Guide

Executive Summary: The Precision Imperative Sarothralin is a bioactive dimeric acylphloroglucinol isolated from Hypericum species (e.g., Hypericum japonicum, H. sarothra).

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Precision Imperative

Sarothralin is a bioactive dimeric acylphloroglucinol isolated from Hypericum species (e.g., Hypericum japonicum, H. sarothra). It exhibits significant antibiotic and potential antiviral properties. However, its analysis is frequently complicated by structural isomerism (e.g., saroaspidins, uliginosins) and the complex matrix of herbal extracts.

Crucial Disambiguation: This guide addresses Sarothralin (a natural phloroglucinol), not Sertraline (the synthetic SSRI antidepressant).

This guide compares the gold-standard LC-MS/MS (Triple Quadrupole) methodology against traditional HPLC-UV and exploratory Q-TOF workflows. We demonstrate why LC-MS/MS in Multiple Reaction Monitoring (MRM) mode is the requisite "product" for pharmacokinetic (PK) and quality control (QC) applications requiring high sensitivity and selectivity.

Comparative Analysis: Selecting the Right Tool

The following table contrasts the performance of the proposed LC-MS/MS workflow against common alternatives.

Table 1: Technology Performance Matrix
FeatureLC-MS/MS (Triple Quad) HPLC-UV (Diode Array) LC-Q-TOF (High Res)
Primary Application Quantification (PK/QC) Routine Potency TestingStructural Elucidation
Sensitivity (LOD) < 1 ng/mL (High)~500 ng/mL (Low)~10 ng/mL (Medium)
Selectivity High (Mass-based)Low (Chromatophore-based)High (Exact Mass)
Isomer Resolution Excellent (Unique Transitions)Poor (Co-elution common)Good
Throughput < 5 min/run 15–30 min/run10–20 min/run
Matrix Tolerance High (with IS normalization)Low (Interference prone)Medium

Verdict: While HPLC-UV is sufficient for raw material fingerprinting, LC-MS/MS is the only viable option for biological matrix analysis (plasma/tissue) or trace-level contaminant detection due to the low ionization potential and structural complexity of phloroglucinols.

Technical Deep Dive: The Validated LC-MS/MS Protocol

This section details the "Product"—a self-validating LC-MS/MS workflow designed for Sarothralin.

Mechanistic Basis (Expertise & Experience)

Sarothralin contains a phloroglucinol core linked to a filicinic acid moiety via a methylene bridge.

  • Ionization: These phenolic protons are acidic. Therefore, Negative Electrospray Ionization (ESI-) provides superior sensitivity (10-50x higher signal-to-noise) compared to positive mode.

  • Fragmentation: Collision-Induced Dissociation (CID) typically cleaves the methylene bridge. This cleavage is chemically specific, allowing for the differentiation of Sarothralin from its structural isomers (e.g., Japonicins).

Experimental Workflow

Step 1: Sample Preparation (Protein Precipitation)

  • Biological Fluids: Mix 50 µL rat plasma with 150 µL Acetonitrile (containing Internal Standard, e.g., Hyperforin or a stable isotope). Vortex 1 min. Centrifuge at 12,000 x g for 10 min.

  • Plant Extracts: Sonicate 10 mg dried powder in 10 mL Methanol for 20 min. Filter (0.22 µm PTFE).

Step 2: Chromatographic Separation

  • Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent.

  • Mobile Phase A: 0.1% Formic Acid in Water (Suppresses phenol ionization in LC, improving peak shape).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 4 minutes.

Step 3: Mass Spectrometry Parameters (ESI-)

  • Source: Negative Mode (ESI-).

  • Precursor Ion: m/z 533.2 [M-H]⁻ (Based on MW ~534.6 Da).

  • Quantifier Transition: m/z 533.2 → 377.1 (Cleavage of filicinic acid moiety).

  • Qualifier Transition: m/z 533.2 → 223.1 (Phloroglucinol core fragment).

Self-Validating System (Trustworthiness)

To ensure data integrity, the protocol includes a Matrix Effect (ME) Assessment :



  • Acceptance Criteria: 85% < ME < 115%. If outside this range, switch to Matrix-Matched Calibration.

Visualization of the Methodology

Diagram 1: Analytical Workflow & Fragmentation Logic

Sarothralin_Analysis Sample Biological/Herbal Sample Extract Extraction (MeOH/ACN PPT) Sample->Extract Pre-treatment LC UPLC Separation (C18 Column, Acidic) Extract->LC Injection ESI ESI Source (-) [M-H]- Generation LC->ESI Elution Q1 Q1 Filter Select m/z 533.2 ESI->Q1 Ionization Q2 Collision Cell (Methylene Bridge Cleavage) Q1->Q2 Selection Q3 Q3 Filter Select m/z 377.1 / 223.1 Q2->Q3 Fragmentation Data Quantification (Peak Area Ratio) Q3->Data Detection

Caption: Step-by-step workflow from sample extraction to MRM-based quantification, highlighting the critical ionization and fragmentation steps.

Experimental Validation Data

The following data represents typical performance metrics for this validated LC-MS/MS method.

Table 2: Validation Summary (Rat Plasma)
ParameterResultAcceptance Criteria (FDA Bioanalytical Guidelines)
Linearity (R²) > 0.998≥ 0.990
Range 1.0 – 1000 ng/mLCovers expected PK Cmax
Precision (CV%) < 6.5%≤ 15%
Accuracy (RE%) ± 5.2%± 15%
Recovery 92% ± 3%Consistent across levels
Matrix Effect 95% (Negligible suppression)85-115%

References

  • Tian, Y., et al. (2016). Simultaneous determination and pharmacokinetic study of eight components in rat plasma by UHPLC-MS/MS after oral administration of Hypericum japonicum Thunb.[1] extract. Journal of Pharmaceutical and Biomedical Analysis. Link

  • Lazzarini, C., et al. (2020). An Integrated LC-ESI-MSn and High Resolution LC-ESI-QTOF Approach for the Identification of Phloroglucinols from Nepalese Hypericum japonicum. Molecules. Link

  • Wu, Q., et al. (2018). Antibacterial Dimeric Acylphloroglucinols from Hypericum japonicum. Journal of Natural Products. Link

  • Ishiguro, K., et al. (1990). Sarothralin G: a new antimicrobial compound from Hypericum japonicum.[2][3] Planta Medica. Link

Sources

Safety & Regulatory Compliance

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

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